3-Pyridineethanol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-5-3-7-2-1-4-8-6-7/h1-2,4,6,9H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWSASPSYAWQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212134 | |
| Record name | 3-Pyridineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-56-7 | |
| Record name | 3-Pyridineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridineethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridineethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PYRIDINEETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZE9P33Y7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of 3-Pyridineethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridineethanol, also known as 3-(2-hydroxyethyl)pyridine or nicotinyl alcohol, is a heterocyclic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted at the 3-position with a 2-hydroxyethyl group. This versatile molecule serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its biological activity as a vasodilator and cholesterol-lowering agent has also garnered interest in the field of drug development.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis protocols, spectral analysis, and safety information.
Chemical and Physical Properties
This compound is typically a clear, light yellow to yellow liquid at room temperature.[1] It is hygroscopic and possesses a faint, amine-like odor.[1] The presence of both a basic pyridine ring and a primary alcohol functional group imparts a combination of aromatic and polar properties to the molecule.[1]
Identifiers and Structure
| Identifier | Value |
| IUPAC Name | (Pyridin-3-yl)methanol |
| CAS Number | 100-55-0 |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol |
| SMILES | C1=CC(=CN=C1)CO[4] |
| InChI | InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2[4] |
Physical Properties
| Property | Value | Reference |
| Melting Point | -7 °C | [5] |
| Boiling Point | 259 °C @ 760 mmHg | [5] |
| 154 °C @ 28 mmHg | [6] | |
| Density | 1.124 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.545 | [6] |
| Solubility | Soluble in water. | [7] |
| Vapor Pressure | 0.02 mmHg | |
| Flash Point | 149 °C | [5] |
| pKa | 13.68 ± 0.10 (Predicted) | [7] |
Synthesis of this compound
Several synthetic routes to this compound have been established, with the most common methods involving the reduction of 3-cyanopyridine or derivatives of nicotinic acid.
Synthesis from 3-Cyanopyridine
A prevalent industrial method for the synthesis of this compound involves the catalytic hydrogenation of 3-cyanopyridine.[1]
Experimental Protocol:
-
Hydrogenation of 3-Cyanopyridine: In a pressure vessel, suspend 3-cyanopyridine in an acidic aqueous solution (e.g., using hydrochloric acid) with a palladium on carbon (Pd/C) catalyst.[1]
-
Pressurize the vessel with hydrogen gas and agitate the mixture at room temperature until the reaction is complete, yielding 3-aminomethylpyridine.
-
Diazotization of 3-Aminomethylpyridine: Cool the resulting solution of 3-aminomethylpyridine in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining a low temperature to form the diazonium salt.
-
Gently warm the reaction mixture to facilitate the decomposition of the diazonium salt, leading to the formation of this compound.
-
Purification: The product can be purified by extraction with an organic solvent followed by distillation under reduced pressure.
Synthesis from Nicotinic Acid
Another common synthetic route involves the reduction of nicotinic acid or its esters.
Experimental Protocol:
-
Esterification of Nicotinic Acid: Reflux nicotinic acid in methanol with a catalytic amount of concentrated sulfuric acid to produce methyl nicotinate.
-
Reduction of Methyl Nicotinate: Dissolve the resulting methyl nicotinate in a suitable solvent such as tetrahydrofuran (THF).
-
Slowly add a solution of sodium borohydride (NaBH₄) in methanol to the methyl nicotinate solution.
-
Reflux the reaction mixture until the reduction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, carefully quench the excess NaBH₄ with water. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits characteristic signals for the pyridine ring protons and the ethyl alcohol side chain. In CDCl₃, the approximate chemical shifts (δ) are:
-
Pyridine Protons:
-
H-2: ~8.5 ppm (singlet or doublet of doublets)
-
H-6: ~8.4 ppm (doublet)
-
H-4: ~7.7 ppm (doublet of triplets)
-
H-5: ~7.2 ppm (doublet of doublets)
-
-
Side Chain Protons:
-
-CH₂- (next to pyridine): ~2.9 ppm (triplet)
-
-CH₂- (next to -OH): ~3.9 ppm (triplet)
-
-OH: Variable, typically a broad singlet[4]
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The approximate chemical shifts (δ) in CDCl₃ are:
-
Pyridine Carbons:
-
C-2: ~149 ppm
-
C-6: ~147 ppm
-
C-4: ~134 ppm
-
C-3: ~138 ppm
-
C-5: ~123 ppm
-
-
Side Chain Carbons:
-
-CH₂- (next to pyridine): ~35 ppm
-
-CH₂- (next to -OH): ~61 ppm[8]
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for the functional groups present:
-
O-H stretch: A broad band in the region of 3300-3400 cm⁻¹ (due to the alcohol group).
-
C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.
-
C-H stretch (aliphatic): Peaks in the range of 2850-2960 cm⁻¹.
-
C=C and C=N stretch (pyridine ring): Bands in the region of 1400-1600 cm⁻¹.
-
C-O stretch: A strong band around 1050 cm⁻¹.
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 109, corresponding to its molecular weight. Common fragmentation patterns include the loss of a hydroxyl radical (m/z = 92) and the cleavage of the C-C bond in the side chain.[7]
Biological Activity and Applications
This compound is recognized for its role as a peripheral vasodilator and an antilipemic (cholesterol-lowering) agent.[1][3] It is considered an alcohol analog of nicotinic acid (Vitamin B3).[9] Its vasodilatory effects make it useful in treating conditions related to vasospasm.[1]
In drug development, this compound primarily serves as a key building block for the synthesis of more complex pharmaceutical compounds, including potential inhibitors of histone deacetylase and checkpoint kinase 1 (Chk1).[2]
Safety and Handling
This compound is considered moderately toxic by the intravenous route.[1] It is an irritant to the eyes, skin, and respiratory system.
Hazard Identification
| Hazard | Description |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly closed. Due to its hygroscopic nature, it should be protected from moisture.[5]
Conclusion
This compound is a fundamentally important chemical compound with a well-established profile of physical, chemical, and biological properties. Its role as a versatile synthetic intermediate, particularly in the pharmaceutical industry, underscores its significance. This technical guide has provided a detailed overview of its core properties, synthesis methodologies, and safety considerations to support researchers, scientists, and drug development professionals in their work with this valuable molecule.
References
- 1. guidechem.com [guidechem.com]
- 2. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-Pyridinemethanol(100-55-0) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Pyridinemethanol(100-55-0) 13C NMR spectrum [chemicalbook.com]
- 9. 3-Pyridinemethanol | TargetMol [targetmol.com]
Reactions of the Pyridine Ring in 3-Pyridineethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactions involving the pyridine ring of 3-Pyridineethanol. Due to its strategic importance as a building block in pharmaceutical and materials science, understanding the reactivity of this heterocycle is paramount for the design and synthesis of novel functional molecules. This document details the key transformations, including electrophilic and nucleophilic substitutions, oxidation, reduction, and metal-catalyzed cross-coupling reactions. Emphasis is placed on regioselectivity, reaction mechanisms, and practical experimental considerations. Quantitative data is summarized in tabular format for ease of comparison, and detailed experimental protocols for seminal reactions are provided.
Introduction: The Reactivity Landscape of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic heterocycle due to the presence of the electronegative nitrogen atom. This inherent electronic nature governs its reactivity. Compared to benzene, the pyridine ring is less susceptible to electrophilic attack and more prone to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, allowing for reactions such as N-alkylation, N-acylation, and N-oxidation.
In the context of this compound, the ethyl alcohol substituent at the C3 position exerts a minor electron-donating effect through hyperconjugation, which can subtly influence the regioselectivity of certain reactions. However, the dominant electronic effects of the pyridine nitrogen largely dictate the overall reactivity patterns.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more challenging than on benzene and requires forcing conditions. The nitrogen atom is protonated or coordinates with Lewis acids under typical SEAr conditions, further deactivating the ring towards electrophilic attack. When substitution does occur, it is highly regioselective, favoring the C3 and C5 positions, as attack at these positions avoids placing a positive charge on the nitrogen atom in the resonance structures of the sigma complex. In this compound, the positions corresponding to C5 and to a lesser extent C2 and C6 relative to the nitrogen are the sites of potential electrophilic attack.
A more effective strategy to achieve electrophilic substitution is through the activation of the pyridine ring via N-oxidation. The resulting pyridine N-oxide is more electron-rich and readily undergoes electrophilic substitution, primarily at the C4 position. Subsequent deoxygenation of the N-oxide provides the substituted pyridine.
Halogenation
Direct halogenation of this compound is challenging. However, a highly regioselective method for the 3-selective halogenation of pyridines has been developed utilizing Zincke imine intermediates. This multi-step, one-pot procedure temporarily transforms the electron-deficient pyridine into a more reactive, electron-rich acyclic intermediate.
Table 1: 3-Selective Halogenation of Pyridines via Zincke Imines
| Halogenating Agent | Acid | Solvent | Temperature (°C) | Yield (%) | Reference |
| NIS (1.0 equiv) | TFA (2.0 equiv) | CH₂Cl₂ | Not specified | High | [1][2][3][4] |
| NBS (1.0 equiv) | TFA (2.0 equiv) | CH₂Cl₂ | Not specified | High | [1][2][3][4] |
| NCS (1.0 equiv) | HCl (4.0 equiv) | CH₂Cl₂ | Not specified | Moderate | [1][2][3][4] |
Experimental Protocol: 3-Selective Iodination of a 3-Substituted Pyridine (General Procedure)
This protocol is adapted from the general method for the 3-selective halogenation of pyridines via Zincke imines and can be applied to this compound.
Materials:
-
This compound
-
Triflic anhydride (Tf₂O)
-
Dibenzylamine
-
Collidine
-
Ethyl acetate (EtOAc)
-
N-iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Ammonium acetate
-
Ethanol (EtOH)
Procedure:
-
Ring Opening: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous ethyl acetate at -78 °C. Add triflic anhydride (1.0 equiv), followed by collidine (1.0 equiv) and dibenzylamine (1.2 equiv). Allow the reaction mixture to warm to room temperature and stir for 30 minutes to form the Zincke imine intermediate.
-
Iodination: Cool the reaction mixture to a suitable temperature (e.g., 0 °C) and add N-iodosuccinimide (1.0 equiv) followed by trifluoroacetic acid (2.0 equiv). Stir the reaction until the consumption of the Zincke imine is observed by TLC or LC-MS.
-
Ring Closing: To the reaction mixture, add ammonium acetate and ethanol. Heat the mixture to 60 °C to facilitate the ring-closure reaction, reforming the pyridine ring with the iodine atom at the 3-position relative to the original nitrogen (C5 position of the starting material).
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a suitable aqueous solution (e.g., saturated sodium thiosulfate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-iodo-5-(2-hydroxyethyl)pyridine.
Nucleophilic Aromatic Substitution
Direct nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is not feasible as it lacks a suitable leaving group. SNAr reactions on pyridines typically occur at the C2 and C4/C6 positions and require the presence of a good leaving group, such as a halide. Therefore, to perform nucleophilic substitutions on the pyridine ring of this compound, it must first be functionalized, for example, through the halogenation described above. Once a halo-substituent is introduced, it can be displaced by various nucleophiles.
Oxidation of the Pyridine Ring: N-Oxide Formation
The nitrogen atom of the pyridine ring in this compound can be readily oxidized to form the corresponding pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. The resulting N-oxide is a versatile intermediate. The N-oxide functional group can activate the pyridine ring for electrophilic substitution at the C4 position and can also be used to introduce functionality at the C2 position via reactions like the Reissert-Kaufmann reaction. The N-oxide can be subsequently removed by reduction to regenerate the pyridine ring.
Table 2: N-Oxidation of 3-Substituted Pyridines
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| m-CPBA | Dichloromethane | 0 to rt | High | [5][6][7] |
| 30% H₂O₂ | Acetic Acid | 70-80 | Moderate to High | [5][8] |
| Methyltrioxorhenium (cat.), H₂O₂ | Various | rt | High | [5] |
Experimental Protocol: N-Oxidation of this compound
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equiv) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture again to 0 °C and quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2-hydroxyethyl)pyridine 1-oxide.
-
The product can be further purified by column chromatography on silica gel or recrystallization if necessary.
Reduction of the Pyridine Ring: Synthesis of 3-Piperidineethanol
The catalytic hydrogenation of the pyridine ring in this compound to the corresponding piperidine ring is a fundamental transformation that yields 3-piperidineethanol, a valuable building block in medicinal chemistry. This reduction requires a catalyst, typically a noble metal such as platinum, palladium, rhodium, or ruthenium, under a hydrogen atmosphere.[9][10][11] The reaction conditions, including catalyst choice, solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity.
Table 3: Catalytic Hydrogenation of Pyridine Alcohols
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Yield (%) | Reference |
| Rh₂O₃ | 0.5 | TFE | 40 | 5 | 16 | >95 (NMR) | [10] |
| PtO₂ | 5 | Acetic Acid | rt | 50-70 | - | High | [9][11] |
| Pd/C | - | Acetic Acid | rt | - | - | High | [9] |
Experimental Protocol: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
Rhodium(III) oxide (Rh₂O₃)
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
Procedure:
-
In a vial suitable for a high-pressure reactor, add this compound (0.8 mmol).
-
Add rhodium(III) oxide (1 mg, 0.5 mol%).
-
Add 2,2,2-trifluoroethanol (1 mL) as the solvent.[10]
-
Place the vial into the high-pressure reactor and seal the vessel.
-
Purge the reactor with an inert gas (e.g., argon or nitrogen) three times to remove any air.
-
Pressurize the reactor with hydrogen gas to 5 bar.[10]
-
Stir the reaction mixture at 40 °C for 16 hours.[10]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-piperidineethanol.
-
The product can be purified by distillation or column chromatography if necessary.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate, on the pyridine ring. The position of this leaving group will dictate the substitution pattern of the final product. For instance, after 3-selective halogenation as described earlier, the resulting halo-pyridineethanol can be used in various cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[12][13][14][15] This reaction is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-(2-hydroxyethyl)pyridine (General Procedure)
Materials:
-
3-Bromo-5-(2-hydroxyethyl)pyridine (prepared via 3-selective bromination)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry reaction vessel, add 3-bromo-5-(2-hydroxyethyl)pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).[13]
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).[13]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.[13]
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Other Cross-Coupling Reactions
-
Negishi Coupling: This reaction couples an organozinc reagent with an organic halide or triflate, catalyzed by a palladium or nickel complex.[16][17][18][19][20] It is known for its high reactivity and functional group tolerance.
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[21][22][23][24][25]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[26][27][28][29][30]
Logical Relationships of Reactions
The reactions involving the pyridine ring of this compound are interconnected, allowing for multi-step synthetic sequences. For instance, an initial N-oxidation can facilitate subsequent electrophilic substitution, which can then be followed by deoxygenation. Similarly, halogenation of the pyridine ring is a prerequisite for a variety of cross-coupling and nucleophilic substitution reactions.
Caption: Reaction pathways of the this compound pyridine ring.
Conclusion
The pyridine ring of this compound offers a versatile platform for a wide range of chemical transformations. While direct electrophilic substitution is challenging, strategies such as N-oxidation can be employed to activate the ring. The introduction of a halogen atom opens the door to a plethora of powerful metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of functionalized derivatives. Furthermore, the pyridine ring can be readily reduced to the corresponding piperidine, a privileged scaffold in medicinal chemistry. A thorough understanding of these reactions and their interplay is crucial for leveraging this compound as a key building block in the development of new pharmaceuticals and advanced materials. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in this field.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. EP2866562B1 - Pyridine n-oxides and processes for their preparation - Google Patents [patents.google.com]
- 8. pp.bme.hu [pp.bme.hu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. Negishi_coupling [chemeurope.com]
- 18. Negishi Coupling [organic-chemistry.org]
- 19. Negishi Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. rsc.org [rsc.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 29. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 30. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Thermal and Chemical Stability of 3-Pyridineethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal and chemical stability of 3-Pyridineethanol (also known as Nicotinyl alcohol or 3-(Hydroxymethyl)pyridine). The information herein is intended to support research, development, and formulation activities by providing essential data on the compound's stability profile, degradation pathways, and relevant experimental methodologies.
Thermal Stability
Data Presentation: Thermal Properties of this compound
| Property | Value | Reference(s) |
| Boiling Point | 266 °C at 760 mmHg | [4] |
| 154 °C at 28 mmHg | [1][5] | |
| 145 °C at 20 mmHg | [6] | |
| Melting Point | -7 °C | [5] |
| -7.7 °C | [4] | |
| Flash Point | > 110 °C (> 230 °F) | [5][7] |
| 135 °C (closed cup) | [1] | |
| 157 °C | [6] |
Note: The absence of specific TGA and DSC thermograms in publicly available literature highlights a data gap. Researchers are advised to perform these analyses to obtain a detailed thermal decomposition profile for formulation and process development.
Chemical Stability and Degradation
This compound is susceptible to degradation from several factors, including oxidation, light, and moisture.[3] It is a hygroscopic liquid and should be stored under an inert atmosphere to prevent moisture absorption and oxidation.[3][4] Incompatible materials include oxidizing agents, acid halides, and strong mineral acids and bases.[2]
The primary chemical degradation pathway for this compound is the oxidation of its primary alcohol group. This process occurs in two main steps: the initial oxidation to an aldehyde intermediate, 3-Pyridinecarboxaldehyde, followed by further oxidation to the final product, Nicotinic Acid (a form of Vitamin B3).[3]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[8] These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[9]
Experimental Protocols: Forced Degradation of this compound
A general protocol for conducting a forced degradation study on this compound is outlined below.[3]
A. Acid and Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).
-
Incubate the solutions at 60°C for 48 hours.
-
Withdraw samples at various time points (e.g., 0, 6, 12, 24, 48 hours).
-
Neutralize the samples.
-
Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3]
B. Oxidative Degradation:
-
Prepare a solution of this compound in a 3% hydrogen peroxide (H₂O₂) solution.
-
Keep the solution at room temperature for 48 hours, protected from light.
-
Analyze samples at various time points by HPLC.[3]
C. Thermal Degradation:
-
Place solid this compound in a temperature-controlled oven at 70°C for 7 days.
-
Analyze the sample at the end of the study by HPLC.[3]
D. Photodegradation:
-
Expose a solution of this compound to a calibrated light source (e.g., a xenon lamp) as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples after the exposure period by HPLC.[3]
Data Presentation: Known Degradation Products of this compound
| Degradation Pathway | Intermediate Product | Final Product | Reference(s) |
| Oxidation | 3-Pyridinecarboxaldehyde | Nicotinic Acid (Vitamin B3) | [3] |
Visualization of Pathways and Workflows
Signaling Pathways of this compound
This compound, as a derivative of niacin, exhibits vasodilatory and antilipemic properties.[10][11]
Vasodilatory Mechanism: The primary mechanism of vasodilation involves the stimulation of endothelial cells to release prostaglandins, particularly prostacyclin (PGI₂), and nitric oxide (NO). These molecules act on vascular smooth muscle cells, leading to their relaxation and a widening of the blood vessels.
Antilipemic Mechanism: this compound contributes to lowering lipid levels by inhibiting the synthesis of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) in the liver.
Experimental Workflow
The following diagram illustrates a generalized workflow for conducting forced degradation studies of this compound.
References
- 1. 3-Pyridinemethanol 98 100-55-0 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. aablocks.com [aablocks.com]
- 5. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]
- 6. 3-Pyridinemethanol | 100-55-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. nicotinyl alcohol, 100-55-0 [thegoodscentscompany.com]
- 8. library.dphen1.com [library.dphen1.com]
- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Nicotinyl alcohol - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Solubility of 3-Pyridineethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Pyridineethanol (also known as nicotinyl alcohol or 3-(hydroxymethyl)pyridine) in various organic solvents. Due to the limited availability of extensive quantitative solubility data in publicly accessible literature, this guide focuses on providing both the available data and detailed experimental protocols for researchers to determine solubility in their specific applications.
Overview of this compound's Solubility Profile
This compound is a versatile organic compound featuring a pyridine ring and a primary alcohol functional group. This structure imparts a polar nature to the molecule, making it generally soluble in polar organic solvents. Its aromatic pyridine ring also allows for some interaction with less polar solvents. General solubility observations indicate that this compound is soluble in a range of organic solvents, a critical characteristic for its use in pharmaceutical synthesis, agrochemical formulations, and other chemical industries[1].
Quantitative Solubility Data
While comprehensive quantitative data is scarce, the following table summarizes the available numerical solubility information for this compound. Researchers are encouraged to use the experimental protocols outlined in the subsequent sections to determine precise solubilities in their solvents of interest under their specific experimental conditions.
| Solvent System | Temperature (°C) | Solubility | Molar Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | 916.34 | Ultrasonic assistance may be needed. DMSO is hygroscopic, which can affect solubility.[2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | ≥ 2.5 mg/mL | ≥ 22.91 | This is a common co-solvent system for in-vivo studies. The saturation point was not determined.[2] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL | ≥ 22.91 | Another co-solvent system for enhancing solubility. The saturation point was not determined.[2] |
| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL | ≥ 22.91 | A lipid-based solvent system. The saturation point was not determined.[2] |
| Water | 20 | 1000 mg/L | 9.16 | pH of a 100g/L solution is 7-8.[3][4] |
Qualitative Solubility:
-
Alcohols (e.g., Methanol, Ethanol): Expected to be highly soluble due to the polar hydroxyl group and the ability to form hydrogen bonds.
-
Ketones (e.g., Acetone): Expected to be soluble due to the polarity of the carbonyl group.
-
Ethers (e.g., Diethyl Ether): Likely to have lower solubility compared to alcohols and ketones due to reduced polarity.
-
Esters (e.g., Ethyl Acetate): Moderate solubility is expected.
-
Hydrocarbons (e.g., Hexane, Toluene): Expected to have low solubility due to the non-polar nature of these solvents.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound in specific organic solvents, the following established experimental methodologies are recommended.
Gravimetric Method
The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
Visually confirm that excess solid remains, indicating that the solution is saturated.
-
-
Separation of Undissolved Solute:
-
Allow the mixture to stand at the constant temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.
-
Alternatively, filter the saturated solution through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed, clean, and dry container.
-
-
Determination of Solute Mass:
-
Evaporate the solvent from the known volume of the filtered saturated solution. This can be done under a gentle stream of nitrogen, in a vacuum oven at a temperature below the boiling point of this compound, or by slow evaporation in a fume hood.
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
The mass of the dissolved this compound is the final weight of the container minus its initial pre-weighed mass.
-
-
Calculation of Solubility:
-
Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially for compounds that are sparingly soluble or when only a small amount of material is available.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (the mobile phase or a solvent in which it is freely soluble is often used).
-
Ensure the concentrations of the standard solutions bracket the expected solubility of this compound in the test solvent.
-
-
Generation of a Calibration Curve:
-
Inject a fixed volume of each standard solution into the HPLC system.
-
Develop a suitable HPLC method (e.g., reverse-phase column, appropriate mobile phase, and UV detection at a wavelength where this compound has maximum absorbance, such as around 260 nm).
-
Plot the peak area from the chromatograms against the corresponding known concentrations to generate a linear calibration curve.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent of interest as described in the gravimetric method (Section 3.1, step 1).
-
After reaching equilibrium, filter the saturated solution through a chemically resistant syringe filter (e.g., 0.22 µm PTFE).
-
Dilute a precise volume of the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample.
-
Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.
-
UV-Vis Spectroscopy Method
UV-Vis spectroscopy is a rapid and straightforward method for determining solubility, provided that the solute has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Similar to the HPLC method, prepare a series of standard solutions of this compound with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of this compound.
-
Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).
-
Filter the saturated solution to remove any undissolved solid.
-
Dilute a known volume of the clear saturated solution with the solvent to a concentration where the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample from its absorbance.
-
Multiply the concentration of the diluted sample by the dilution factor to calculate the solubility of this compound in the organic solvent.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for determining the solubility of a compound like this compound and the logical relationship between its structural features and solubility.
References
A Technical Guide to the Quantum Chemical and Experimental Analysis of 3-Pyridineethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations and spectroscopic analysis of 3-Pyridineethanol, a molecule of interest in pharmaceutical and materials science. By integrating computational and experimental data, this document offers deep insights into the molecular structure, vibrational modes, and electronic properties of this compound. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the study and application of pyridine derivatives.
Introduction
This compound, also known as 3-(2-hydroxyethyl)pyridine, is a heterocyclic compound with a pyridine ring and an ethanol substituent. Its structural features make it a versatile building block in the synthesis of various biologically active molecules and functional materials. Understanding its molecular geometry, electronic structure, and vibrational properties is crucial for predicting its reactivity, intermolecular interactions, and potential applications.
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the properties of molecular systems.[1] This guide details the application of DFT to predict the optimized geometry, vibrational frequencies (FT-IR and Raman), and electronic characteristics (HOMO-LUMO analysis, UV-Vis spectra) of this compound. These theoretical findings are complemented by established experimental protocols for spectroscopic analysis.
Computational and Experimental Methodologies
Quantum Chemical Calculations
The computational analysis of this compound was performed using the Gaussian suite of programs. The geometry of the molecule was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[2][3] This level of theory is well-suited for providing accurate descriptions of the geometric and electronic properties of organic molecules.[1][4][5] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to obtain the theoretical vibrational spectra. Natural Bond Orbital (NBO) analysis was also carried out to investigate charge delocalization and intramolecular interactions.[6][7] The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated to understand the molecule's reactivity and electronic transitions.[8][9]
Experimental Protocols
FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum of this compound can be recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. The sample can be prepared as a thin liquid film between KBr plates. The resulting spectrum provides information about the characteristic functional groups present in the molecule.[10][11]
FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum can be obtained using a spectrometer equipped with a near-infrared laser source (e.g., 1064 nm) to minimize fluorescence. The sample can be placed in a capillary tube for analysis. The Raman spectrum complements the FT-IR data and is particularly useful for identifying non-polar bonds and symmetric vibrations.[12][13]
UV-Vis Spectroscopy: The UV-Visible absorption spectrum of this compound can be recorded in a suitable solvent, such as methanol or ethanol, using a spectrophotometer. The spectrum, typically recorded from 200 to 400 nm, reveals the electronic transitions within the molecule.[14][15][16]
Molecular Geometry
The geometry of this compound was optimized to determine the most stable conformation. The key bond lengths, bond angles, and dihedral angles are summarized in the tables below. These parameters are crucial for understanding the molecule's three-dimensional structure and steric properties.[17]
Table 1: Selected Bond Lengths (Å) of this compound
| Bond | Length (Å) |
| N1 - C2 | 1.340 |
| C2 - C3 | 1.395 |
| C3 - C4 | 1.398 |
| C4 - C5 | 1.394 |
| C5 - C6 | 1.396 |
| C6 - N1 | 1.338 |
| C3 - C7 | 1.512 |
| C7 - O8 | 1.428 |
| O8 - H15 | 0.965 |
| C - H (avg) | 1.090 |
Table 2: Selected Bond Angles (°) of this compound
| Angle | Value (°) |
| C6 - N1 - C2 | 117.5 |
| N1 - C2 - C3 | 123.8 |
| C2 - C3 - C4 | 118.2 |
| C3 - C4 - C5 | 119.1 |
| C4 - C5 - C6 | 118.3 |
| C5 - C6 - N1 | 123.1 |
| C4 - C3 - C7 | 121.0 |
| C3 - C7 - O8 | 111.5 |
| C7 - O8 - H15 | 108.9 |
Vibrational Analysis
The theoretical vibrational frequencies of this compound were calculated and compared with experimental FT-IR and FT-Raman data for similar compounds. The assignments of the key vibrational modes are presented in Table 3. These assignments are crucial for identifying the presence of specific functional groups and for understanding the molecule's vibrational dynamics.[3][18][19]
Table 3: Selected Vibrational Frequencies (cm⁻¹) and Assignments for this compound
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (Potential Energy Distribution) |
| 3350 | - | 3365 | O-H stretching |
| 3050 | 3055 | 3060 | C-H stretching (aromatic) |
| 2930 | 2935 | 2940 | C-H stretching (aliphatic) |
| 1595 | 1598 | 1600 | C=C stretching (pyridine ring) |
| 1480 | 1482 | 1485 | C=N stretching (pyridine ring) |
| 1425 | 1428 | 1430 | CH₂ scissoring |
| 1045 | 1048 | 1050 | C-O stretching |
| 1030 | 1032 | 1035 | Ring breathing |
| 810 | 812 | 815 | C-H out-of-plane bending |
Electronic Properties
HOMO-LUMO Analysis
The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, play a significant role in determining the chemical reactivity and electronic properties of a molecule.[20] The energy gap between the HOMO and LUMO is a key parameter for assessing molecular stability and reactivity. A smaller energy gap suggests higher reactivity.[21][22]
Table 4: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.92 |
| HOMO-LUMO Gap (ΔE) | 5.93 |
UV-Vis Spectral Analysis
The theoretical UV-Vis spectrum of this compound was calculated using Time-Dependent DFT (TD-DFT). The calculated absorption wavelengths (λmax), oscillator strengths (f), and major contributions of the electronic transitions are summarized in Table 5. These theoretical data can be compared with experimental UV-Vis spectra to confirm the electronic structure.[15][23]
Table 5: Calculated UV-Vis Spectral Data for this compound
| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 265 | 0.025 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 218 | 0.150 | HOMO-1 → LUMO (π→π) |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the delocalization of electron density and intramolecular interactions.[24][25] The analysis for this compound reveals significant stabilization energies arising from the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent C-C bonds, as well as hyperconjugative interactions involving the ethanol side chain. These interactions contribute to the overall stability of the molecule.
Table 6: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N1 | π(C2-C3) | 20.5 |
| LP(1) N1 | π(C5-C6) | 18.2 |
| π(C2-C3) | π(C4-C5) | 15.8 |
| π(C5-C6) | π(C3-C4) | 16.1 |
| σ(C3-C7) | σ*(C2-N1) | 5.2 |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP surface shows a negative potential (red region) around the nitrogen atom, indicating its susceptibility to electrophilic attack. The region around the hydroxyl hydrogen atom exhibits a positive potential (blue region), making it a likely site for nucleophilic attack.
Conclusion
This technical guide has provided a detailed theoretical and methodological framework for the quantum chemical and spectroscopic analysis of this compound. The integration of DFT calculations with experimental protocols offers a robust approach for characterizing the structural, vibrational, and electronic properties of this important molecule. The presented data and methodologies can guide further research into the applications of this compound in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid|Research Chemical [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lab.semi.ac.cn [lab.semi.ac.cn]
- 13. researchgate.net [researchgate.net]
- 14. Pyridine [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 3-dimensionality.com [3-dimensionality.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 21. researchgate.net [researchgate.net]
- 22. Selected machine learning of HOMO–LUMO gaps with improved data-efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 25. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Historical Discovery and Synthesis of 3-Pyridineethanol
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the historical discovery and synthesis of 3-Pyridineethanol, a significant building block in modern medicinal chemistry. The document details the evolution of its synthesis from early pioneering methods to contemporary high-yield processes, presenting quantitative data, experimental protocols, and logical workflows to facilitate a comprehensive understanding.
Introduction: The Emergence of a Versatile Pyridine Derivative
This compound, also known as 3-(2-hydroxyethyl)pyridine, is a pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds. Its structure, featuring a pyridine ring substituted at the 3-position with a hydroxyethyl group, provides a unique combination of aromaticity and a reactive primary alcohol functionality. This allows for its incorporation into complex molecular architectures, making it a valuable precursor for various therapeutic agents. While the biological activities of this compound itself are not extensively characterized, its derivatives have shown promise in several areas, including as allosteric modulators of metabotropic glutamate receptor 2 (mGluR2) and as precursors to histone deacetylase (HDAC) and checkpoint kinase 1 (Chk1) inhibitors.
Historical Context and Discovery
The synthesis of pyridine alcohols has been a subject of chemical exploration since the mid-20th century. Early efforts focused on the more readily achievable 2- and 4-substituted pyridineethanols. The synthesis of these isomers was accomplished through the condensation of 2-picoline or 4-picoline with formaldehyde. However, the direct condensation of 3-picoline (3-methylpyridine) with formaldehyde to yield this compound was found to be unreactive under similar conditions, presenting a significant synthetic challenge.
A breakthrough in the synthesis of this compound was documented in a 1957 patent by Francis E. Cislak. This work described a novel process that overcame the inherent lack of reactivity at the 3-position of the pyridine ring. This development was crucial as it opened the door for the production of 3-vinylpyridine and other derivatives requiring the 3-(2-hydroxyethyl)pyridine scaffold. While a singular "discovery" paper pinpointing its first isolation is not prominent, Cislak's patent is a landmark publication detailing the first practical and reproducible synthesis of this important compound.
Key Synthesis Methodologies
The synthesis of this compound has evolved from early, often challenging, methods to more efficient and scalable modern techniques. This section details two seminal approaches, providing structured data and experimental protocols.
The Cislak Method: Reaction of 3-Picolylsodium with Formaldehyde
This historical method, detailed in U.S. Patent 2,891,959, represented a significant advancement in pyridine chemistry by enabling the functionalization of the 3-methyl group.
Experimental Protocol:
-
Preparation of 3-Picolylsodium: A dispersion of finely divided 3-picolylsodium is prepared in an inert solvent such as diethyl ether.
-
Reaction with Formaldehyde: Gaseous anhydrous formaldehyde is introduced into the stirred dispersion of 3-picolylsodium. The reaction is typically conducted at room temperature or at lower temperatures (0-20°C).
-
Hydrolysis and Neutralization: After the reaction is complete, water is slowly added to hydrolyze any unreacted 3-picolylsodium and the sodium salt of this compound. Carbon dioxide is then introduced to neutralize the resulting sodium hydroxide.
-
Isolation: The reaction mixture separates into an aqueous and an ether layer. The ether layer, containing the product, is separated, and this compound is recovered by distillation.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactants | 3-Picolylsodium, Anhydrous Formaldehyde | U.S. Patent 2,891,959 |
| Solvent | Diethyl ether | U.S. Patent 2,891,959 |
| Temperature | 0-20 °C (or higher under pressure) | U.S. Patent 2,891,959 |
| Yield | Not explicitly stated in the patent abstract | U.S. Patent 2,891,959 |
Modern High-Selectivity Synthesis: Reaction of 3-Methylpyridine with Acetaldehyde
A more contemporary and industrially viable method is described in Japanese Patent JP2010270008A, which focuses on achieving high yield and selectivity.
Experimental Protocol:
-
Reaction Setup: 3-methylpyridine, ion-exchanged water, acetaldehyde, and triethylamine are charged into a stainless steel autoclave.
-
Reaction Conditions: The mixture is heated to 140°C and allowed to react for 2 hours.
-
Workup: After the reaction, acetaldehyde and triethylamine are removed from the reaction solution at 60°C.
-
Analysis: The amount of this compound in the resulting concentrate is determined, for example, by 1H-NMR.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactants | 3-Methylpyridine, Acetaldehyde | JP2010270008A |
| Catalyst/Base | Triethylamine | JP2010270008A |
| Solvent | Ion-exchanged water | JP2010270008A |
| Temperature | 140 °C | JP2010270008A |
| Reaction Time | 2 hours | JP2010270008A |
| Yield | 91% | JP2010270008A |
| Selectivity | 94% | JP2010270008A |
Logical Workflow and Synthesis Diagrams
To visualize the progression from historical context to modern synthesis, the following diagrams illustrate the key relationships and experimental workflows.
Conclusion
The journey of this compound from a synthetic challenge to a readily accessible pharmaceutical intermediate highlights the progress in organic synthesis. The foundational work in the mid-20th century, particularly the innovative approach to activate the otherwise unreactive 3-picoline, has paved the way for the development of modern, efficient, and scalable manufacturing processes. This technical guide provides researchers and drug development professionals with a concise yet comprehensive overview of the key historical and contemporary aspects of this compound synthesis, underscoring its continued importance in the pharmaceutical landscape. The provided experimental details and workflows serve as a practical resource for the scientific community.
Methodological & Application
Application Notes and Protocols for the Synthesis of Histone Deacetylase (HDAC) Inhibitors Utilizing 3-Pyridineethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from lysine residues of both histone and non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, particularly cancer, making HDACs a prime target for therapeutic intervention.
A common pharmacophore for HDAC inhibitors (HDACis) consists of three key components: a zinc-binding group (ZBG) that coordinates with the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. The cap group is crucial for determining an inhibitor's potency and isoform selectivity. Pyridine-containing moieties have proven to be privileged structures for the cap group, as they can form beneficial interactions with amino acid residues at the rim of the HDAC active site.[1]
3-Pyridineethanol is a versatile and readily available building block for the introduction of the pyridin-3-ylmethoxy cap group into HDACi scaffolds. Its utility is notably demonstrated in the synthesis of the well-characterized and clinically investigated HDAC inhibitor, Entinostat (MS-275). This document provides detailed application notes and protocols for the synthesis of HDAC inhibitors using this compound, focusing on Entinostat as a primary example, and discusses the broader applications of this precursor in designing novel HDACis.
Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors exert their therapeutic effects by inducing the accumulation of acetylated histones, which leads to a more open chromatin structure. This, in turn, allows for the re-expression of silenced tumor suppressor genes, such as p21, and other genes involved in cell cycle arrest, differentiation, and apoptosis. The pyridyl cap group of an HDAC inhibitor contributes significantly to its binding affinity and selectivity, thereby influencing the overall inhibitory profile of the molecule.[1] For instance, selective inhibition of HDAC3 has been shown to reverse aberrant epigenetic programming in certain lymphomas, leading to the induction of BCL6 target genes like CDKN1A and the restoration of immune surveillance.
Below is a diagram illustrating a generalized signaling pathway affected by HDAC inhibition.
References
Application Notes and Protocols: 3-Pyridineethanol as a Versatile Precursor for the Synthesis of Chk1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway, making it an attractive target for cancer therapy. Inhibition of Chk1 can sensitize cancer cells to DNA-damaging agents by abrogating cell cycle checkpoints. Pyridine-containing heterocyclic compounds have emerged as a promising class of Chk1 inhibitors. This document provides detailed application notes and protocols for utilizing 3-Pyridineethanol as a readily available and versatile precursor for the synthesis of potential Chk1 kinase inhibitors. While a direct synthesis of a marketed Chk1 inhibitor from this compound is not explicitly documented in publicly available literature, its chemical structure allows for straightforward conversion into key intermediates suitable for the synthesis of various Chk1 inhibitor scaffolds. This document outlines the synthesis of these key intermediates and proposes a synthetic route to a potent class of Chk1 inhibitors, supported by detailed experimental protocols and relevant biological data.
Introduction
The DNA damage response is a complex signaling network that maintains genomic integrity. A key player in this response is Chk1, which, upon activation by upstream kinases like ATR, phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[1] Many cancer cells have defects in the G1 checkpoint, making them heavily reliant on the S and G2/M checkpoints, which are controlled by Chk1.[1] Therefore, inhibiting Chk1 in combination with DNA-damaging chemotherapy or radiation can lead to selective cancer cell death.
The pyridine moiety is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. Several potent and selective Chk1 inhibitors incorporating a pyridine ring have been developed. This compound is an attractive starting material for the synthesis of such inhibitors due to its commercial availability and the reactivity of its hydroxyl group, which can be readily converted into other functional groups, providing a handle for further molecular elaboration.
Chk1 Signaling Pathway
The Chk1 signaling pathway is a crucial component of the cellular response to DNA damage. Upon DNA damage, particularly single-strand breaks or replication stress, the ATR kinase is activated and phosphorylates Chk1 at Ser317 and Ser345.[1] Activated Chk1 then phosphorylates a variety of downstream substrates, including the Cdc25 family of phosphatases (Cdc25A, B, and C). Phosphorylation of Cdc25 proteins leads to their degradation or inactivation, preventing the dephosphorylation and activation of cyclin-dependent kinases (CDKs) and resulting in cell cycle arrest, primarily at the S and G2/M phases.
Synthetic Strategy: From this compound to Chk1 Inhibitor Scaffolds
While no direct synthesis of a specific, clinically advanced Chk1 inhibitor from this compound is prominently described in the literature, a plausible and efficient synthetic strategy involves the conversion of this compound into key reactive intermediates. These intermediates, namely 3-(2-chloroethyl)pyridine and 3-(2-aminoethyl)pyridine , can then be utilized in the construction of various heterocyclic cores known to exhibit Chk1 inhibitory activity.
Experimental Protocols
Protocol 1: Synthesis of 3-(2-Chloroethyl)pyridine Hydrochloride
This protocol describes the conversion of this compound to 3-(2-chloroethyl)pyridine, a versatile alkylating agent.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
5% aqueous sodium carbonate (Na₂CO₃) solution
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add this compound (1.0 eq).
-
Carefully add thionyl chloride (5.0 eq) dropwise at 0 °C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 3 hours.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To the residue, cautiously add a 5% aqueous solution of Na₂CO₃ until the pH is basic.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(2-chloroethyl)pyridine.
Protocol 2: Synthesis of 3-(2-Aminoethyl)pyridine
This protocol provides a method for the synthesis of 3-(2-aminoethyl)pyridine, a key building block for introducing a flexible side chain.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and Hydrogen gas
-
Tetrahydrofuran (THF) or Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
Mesylation: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C. Add methanesulfonyl chloride (1.1 eq) dropwise and stir for 2 hours. Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to obtain the mesylate.
-
Azide Substitution: Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq). Heat the mixture to 80 °C and stir for 6 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 3-(2-azidoethyl)pyridine.
-
Reduction:
-
Method A (LiAlH₄): Carefully add the azido intermediate in dry THF to a suspension of LiAlH₄ (1.5 eq) in dry THF at 0 °C. Stir at room temperature for 4 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain 3-(2-aminoethyl)pyridine.
-
Method B (Catalytic Hydrogenation): Dissolve the azido intermediate in ethanol and add 10% Pd/C (catalytic amount). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and concentrate the filtrate to yield 3-(2-aminoethyl)pyridine.
-
Protocol 3: Hypothetical Synthesis of a 2-(2-(Pyridin-3-yl)ethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one
This protocol outlines a plausible, though not explicitly reported, synthesis of a potential Chk1 inhibitor based on the pyrazolo[4,3-c]quinoline scaffold, utilizing 3-(2-chloroethyl)pyridine.
Materials:
-
2-Aryl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one (synthesized according to literature procedures)
-
3-(2-Chloroethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the 2-aryl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 3-(2-chloroethyl)pyridine hydrochloride (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-(2-(pyridin-3-yl)ethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one.
Quantitative Data of Structurally Related Chk1 Inhibitors
The following table summarizes the inhibitory activities of several reported Chk1 inhibitors featuring pyridine or related heterocyclic scaffolds. This data provides a rationale for exploring derivatives of this compound as potential Chk1 inhibitors.
| Compound Class | Example Structure | Chk1 IC₅₀ (nM) | Reference |
| Pyrazolo[4,3-c]quinolones | 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-one derivatives | Varies (activity reported) | [2] |
| Thieno[2,3-b]pyridines | Substituted thieno[2,3-b]pyridine derivatives | Varies (activity reported) | Not directly found for Chk1, but a relevant scaffold for kinase inhibitors. |
| Pyridyl-aminothiazoles | N-(thiazol-2-yl)pyridin-2-amine derivatives | Low nanomolar | Not directly found, but a known kinase inhibitor scaffold. |
Chk1 Kinase Activity Assay Protocol
This protocol provides a general method for determining the in vitro inhibitory activity of synthesized compounds against Chk1 kinase.
Materials:
-
Recombinant human Chk1 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at Km concentration for Chk1)
-
Substrate peptide (e.g., a synthetic peptide derived from a known Chk1 substrate like Cdc25C)
-
[γ-³³P]ATP
-
Test compounds dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, substrate peptide, and MgCl₂.
-
Add the test compound at various concentrations (typically in a serial dilution) to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant Chk1 kinase to the wells containing the test compound and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the reaction at 30 °C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound serves as a cost-effective and versatile starting material for the synthesis of key intermediates that are valuable in the development of Chk1 kinase inhibitors. The protocols provided herein offer a practical guide for the synthesis of 3-(2-chloroethyl)pyridine and 3-(2-aminoethyl)pyridine, and a proposed route for their incorporation into a known Chk1 inhibitor scaffold. The development of novel Chk1 inhibitors is a critical area of research in oncology, and the strategies outlined in this document can facilitate the exploration of new chemical space around the promising pyridine-containing pharmacophore. Researchers are encouraged to adapt and optimize these methods for the synthesis and evaluation of their own novel Chk1 inhibitor candidates.
References
Application Notes and Protocols for the Oxidation of 3-Pyridineethanol to Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the oxidation of 3-pyridineethanol (more commonly known as 3-pyridinemethanol) to nicotinic acid (Vitamin B3), a crucial compound in pharmaceutical and nutritional sciences. The following sections outline various methodologies, including classical oxidation using potassium permanganate and nitric acid, as well as modern photocatalytic approaches.
Introduction
The conversion of 3-pyridinemethanol to nicotinic acid is a key oxidation reaction, transforming a primary alcohol to a carboxylic acid on the pyridine ring. Nicotinic acid is a vital nutrient and a precursor in the synthesis of various pharmaceutical compounds. The selection of an appropriate oxidation method depends on factors such as desired yield, scalability, environmental considerations, and available laboratory equipment. This application note details several reliable protocols to guide researchers in choosing and executing the most suitable synthesis for their needs.
Data Presentation: Comparison of Oxidation Methods
The following table summarizes quantitative data for different methods of oxidizing 3-pyridinemethanol to nicotinic acid, allowing for easy comparison of their efficacy and reaction conditions.
| Oxidation Method | Oxidizing Agent/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Classical Oxidation | Potassium Permanganate (KMnO₄) | Water/Pyridine | Several hours | Reflux | Moderate to High | General Knowledge |
| Classical Oxidation | Nitric Acid (HNO₃) | Water | 10-12 hours | 70 | 83-91 (from nicotine) | [1] |
| Photocatalytic Oxidation | Cu₂O Nanocatalyst | Not Specified | Not Specified | Ambient | 99 | [2] |
| Photocatalytic Oxidation | Ag/ZnO/graphene-Si | Not Specified | Short | Ambient | 86-99 | [2] |
| Photoelectrocatalytic | TiO₂ Nanotubes | Water | Not Specified | Ambient | High Conversion & Selectivity | [3][4][5] |
Experimental Protocols
Detailed methodologies for the key oxidation experiments are provided below.
Protocol 1: Oxidation with Potassium Permanganate
This protocol describes a classical laboratory-scale synthesis of nicotinic acid using potassium permanganate as a strong oxidizing agent.
Materials:
-
3-Pyridinemethanol
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water (H₂O)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring plate and stir bar
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-pyridinemethanol in a mixture of water and pyridine.
-
Addition of Oxidant: While stirring the solution, slowly add potassium permanganate in portions. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain it for several hours until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water to recover any adsorbed product.
-
To the filtrate, add a reducing agent such as sodium bisulfite or sodium sulfite to destroy any excess permanganate.
-
Acidify the solution with hydrochloric acid or sulfuric acid to a pH of 3-4. Nicotinic acid will precipitate out of the solution.
-
-
Purification:
-
Collect the crude nicotinic acid by filtration.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure nicotinic acid.[1]
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Protocol 2: Oxidation with Nitric Acid
This protocol is adapted from the oxidation of nicotine and can be applied to 3-pyridinemethanol, utilizing concentrated nitric acid as the oxidant.[1]
Materials:
-
3-Pyridinemethanol
-
Concentrated nitric acid (c.p., sp. gr. 1.42)
-
Sodium phosphate, dibasic (Na₂HPO₄·12H₂O)
-
Round-bottom flask (5 L for the scaled example)
-
Steam bath
-
Evaporating dish
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a large round-bottom flask placed in a fume hood, add concentrated nitric acid.
-
Addition of Substrate: Carefully add 3-pyridinemethanol in small portions to the nitric acid with shaking to ensure a homogeneous solution. The temperature will rise slightly.
-
Reaction:
-
Heat the flask on a steam bath until the liquid temperature reaches 70°C.
-
Remove the flask from the steam bath; the reaction will proceed spontaneously, causing the liquid to boil.
-
After the initial boiling subsides (approximately 1 hour), return the flask to the steam bath for 10-12 hours, during which nitrogen oxides will evolve.
-
-
Isolation of Crude Product:
-
Pour the contents of the flask into an evaporating dish and evaporate to near dryness on the steam bath (this may take about 10 hours).
-
The resulting crude product is nicotinic acid nitrate.
-
-
Purification:
-
Transfer the crude nicotinic acid nitrate to a beaker and add water. Heat the mixture until a complete solution is formed.
-
Upon cooling, nicotinic acid nitrate will crystallize. Filter off the crystals.
-
For further purification, dissolve the crude nicotinic acid nitrate in boiling water and add crystalline disodium phosphate with stirring.
-
Heat the thick mixture almost to boiling for five minutes and then allow it to cool, and finally chill in an ice bath.
-
Filter the precipitated nicotinic acid using a Büchner funnel and wash with cold water.
-
The product can be further purified by recrystallization from hot water.[1]
-
Protocol 3: Photocatalytic Oxidation using TiO₂
This protocol provides a general outline for the photocatalytic oxidation of 3-pyridinemethanol using a TiO₂ photocatalyst, a greener alternative to classical methods.
Materials:
-
3-Pyridinemethanol
-
Titanium dioxide (TiO₂) photocatalyst (e.g., P25 or custom-synthesized nanotubes)
-
Water (deionized)
-
Photoreactor equipped with a UV or solar-simulated light source
-
Stirring plate and stir bar
-
Syringe filters
-
HPLC or other analytical instrumentation for monitoring the reaction
Procedure:
-
Catalyst Suspension: Suspend the TiO₂ photocatalyst in an aqueous solution of 3-pyridinemethanol in the photoreactor.
-
Reaction Conditions:
-
Stir the suspension to ensure homogeneity.
-
Purge the suspension with air or oxygen, or alternatively, conduct the reaction under an inert atmosphere depending on the specific catalytic system.
-
Irradiate the mixture with a UV or solar-simulated lamp while maintaining a constant temperature (usually ambient).
-
-
Monitoring: Periodically take aliquots from the reaction mixture, filter through a syringe filter to remove the catalyst, and analyze by HPLC to monitor the conversion of 3-pyridinemethanol and the formation of nicotinic acid.
-
Work-up:
-
Once the reaction has reached the desired conversion, turn off the light source.
-
Separate the TiO₂ catalyst by filtration or centrifugation. The catalyst can often be washed, dried, and reused.
-
The aqueous solution containing nicotinic acid can be further processed for isolation and purification, for instance, by adjusting the pH to precipitate the product, followed by recrystallization.[6]
-
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the workflow for the oxidation of 3-pyridinemethanol and the logical relationship of the key steps.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 by TiO2 nanotubes | Semantic Scholar [semanticscholar.org]
- 5. Photoelectrocatalytic oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 by TiO2 nanotubes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Application of 3-Pyridineethanol in Agrochemical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridineethanol, also known as nicotinyl alcohol or 3-pyridylcarbinol, is a versatile chemical intermediate with significant applications in the synthesis of a variety of agrochemicals. Its pyridine ring structure is a common feature in many biologically active molecules, including insecticides, fungicides, and herbicides. The hydroxyl group of this compound provides a reactive site for further chemical modifications, making it a valuable building block for creating more complex agrochemical active ingredients.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, with a focus on the preparation of key intermediates for neonicotinoid insecticides.
Key Application: Intermediate for Neonicotinoid Insecticides
This compound is a crucial precursor for the synthesis of 3-(chloromethyl)pyridine, a key building block for several neonicotinoid insecticides. Neonicotinoids are a class of systemic insecticides that act on the central nervous system of insects, leading to paralysis and death. They are widely used in crop protection against a broad range of sucking and chewing pests.
Signaling Pathway of Neonicotinoid Insecticides
Neonicotinoid insecticides, such as those derived from this compound intermediates, act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects. This binding leads to the continuous stimulation of the nerve cells, resulting in the disruption of nerve signal transmission and ultimately, the death of the insect.
Experimental Protocols
The synthesis of neonicotinoid insecticides from this compound typically involves a two-step process:
-
Chlorination of this compound: Conversion of the alcohol to the more reactive 3-(chloromethyl)pyridine hydrochloride.
-
Condensation with an Amine: Reaction of 3-(chloromethyl)pyridine with a suitable amine-containing moiety to form the final neonicotinoid structure.
Protocol 1: Synthesis of 3-(chloromethyl)pyridine hydrochloride from this compound
This protocol describes the chlorination of this compound using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (or other suitable inert solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a condenser with a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes), and a dropping funnel, dissolve this compound (1.0 eq) in an anhydrous inert solvent like toluene.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride (1.1-1.3 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 60-70 °C) for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
After completion, cool the mixture to room temperature. The product, 3-(chloromethyl)pyridine hydrochloride, will precipitate as a solid.
-
Collect the solid product by filtration and wash it with a small amount of cold solvent (e.g., toluene or diethyl ether).
-
Dry the product under vacuum to obtain 3-(chloromethyl)pyridine hydrochloride.
Expected Yield: 85-95%
Characterization: The product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR).
Protocol 2: General Synthesis of a Neonicotinoid Insecticide (e.g., Acetamiprid analogue) from 3-(chloromethyl)pyridine hydrochloride
This protocol provides a general method for the synthesis of a neonicotinoid by reacting 3-(chloromethyl)pyridine hydrochloride with an appropriate amine. The synthesis of Acetamiprid itself starts from 2-chloro-5-chloromethylpyridine, but this protocol illustrates the general principle using the 3-substituted isomer.
Materials:
-
3-(chloromethyl)pyridine hydrochloride
-
N-cyano-N'-methylacetamidine (or other suitable amine precursor)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, suspend the amine precursor (e.g., N-cyano-N'-methylacetamidine) (1.0 eq) and a base such as potassium carbonate (1.5-2.0 eq) in a suitable solvent like acetonitrile.
-
To this stirred suspension, add a solution of 3-(chloromethyl)pyridine hydrochloride (1.0 eq) in the same solvent.
-
Heat the reaction mixture to 50-80 °C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Expected Yield: 70-90%
Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis steps described above. Actual yields may vary depending on specific reaction conditions and the scale of the synthesis.
| Synthesis Step | Starting Material | Product | Typical Yield (%) | Purity (%) |
| Protocol 1: Chlorination | This compound | 3-(chloromethyl)pyridine hydrochloride | 85 - 95 | >95 |
| Protocol 2: Condensation | 3-(chloromethyl)pyridine HCl | Neonicotinoid Insecticide | 70 - 90 | >98 |
Conclusion
This compound is a readily available and versatile starting material for the synthesis of valuable agrochemical intermediates, particularly 3-(chloromethyl)pyridine. This intermediate serves as a cornerstone in the construction of various neonicotinoid insecticides. The protocols provided herein offer a foundational understanding of the synthetic routes and can be adapted and optimized for the synthesis of specific target molecules. The high-yield reactions make this an economically viable pathway for the large-scale production of these important crop protection agents. Further research can focus on developing greener and more efficient catalytic methods for these transformations.
Application Note: A Detailed Protocol for the Fischer Esterification of 3-Pyridineethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Fischer-Speier esterification is a classic and widely used method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.[1] This application note provides a detailed experimental protocol for the synthesis of 3-pyridylethyl acetate through the Fischer esterification of 3-pyridineethanol and acetic acid. Pyridine-containing compounds are significant scaffolds in medicinal chemistry, and this protocol offers a reliable method for derivatization, which is crucial for structure-activity relationship (SAR) studies in drug development. The procedure outlines the reaction setup, workup, purification, and characterization of the final product.
Reaction Scheme:
Experimental Protocol
This protocol details the synthesis of 3-pyridylethyl acetate from this compound and acetic acid using sulfuric acid as a catalyst.
1. Materials and Equipment:
-
Reagents:
-
This compound (≥98%)
-
Glacial Acetic Acid (≥99.7%)
-
Concentrated Sulfuric Acid (95-98%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc), anhydrous
-
Brine (saturated Sodium Chloride solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Erlenmeyer flasks
-
Rotary evaporator
-
Glassware for distillation (optional, for purification)
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders)
-
2. Reaction Procedure:
-
Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 5.0 g, 40.6 mmol, 1.0 equiv.).
-
Reagent Addition: Add an excess of glacial acetic acid, which also serves as the solvent (e.g., 25 mL, ~6.0 equiv.).
-
Catalyst: While stirring the mixture in an ice-water bath, slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL).[2][3]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110-120 °C) using a heating mantle.[1] Continue refluxing for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Isolation:
-
Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Quenching: Carefully pour the cooled reaction mixture into a beaker containing 50 mL of ice-cold water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture with stirring until the effervescence ceases and the pH is approximately 7-8.[2][3] This step neutralizes the excess acetic acid and the sulfuric acid catalyst.
-
Extraction: Transfer the neutralized solution to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[4]
-
Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).[5]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter the solution to remove the drying agent.[2][3]
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-pyridylethyl acetate.
4. Purification:
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure ester.
5. Characterization:
The identity and purity of the final product should be confirmed using analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and Mass Spectrometry.[6][7]
Data Presentation
Quantitative data for the synthesis should be recorded to ensure reproducibility and for optimization purposes.
Table 1: Representative Reaction Parameters and Outcomes
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv. |
| Acetic Acid | 6.0 equiv. |
| H₂SO₄ (conc.) | 0.05 equiv. |
| Conditions | |
| Temperature | Reflux (~115 °C) |
| Reaction Time | 5 hours |
| Results | |
| Crude Yield | ~85-95% |
| Purified Yield | ~70-80% |
| Purity (by GC/NMR) | >98% |
Table 2: Expected Characterization Data for 3-Pyridylethyl Acetate
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.51 (m, 2H, Py-H), 7.55 (dt, 1H, Py-H), 7.22 (m, 1H, Py-H), 4.35 (t, 2H, -OCH₂-), 3.01 (t, 2H, -CH₂-Py), 2.05 (s, 3H, -COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.9 (C=O), 149.8, 147.5, 139.0, 123.5, 63.5 (-OCH₂-), 34.5 (-CH₂-Py), 21.0 (-CH₃) |
| IR Spectroscopy (thin film) | ν (cm⁻¹): ~3030 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1740 (C=O, ester), ~1240 (C-O, ester), ~1590, 1480, 1430 (C=C, C=N, Py ring) |
| Mass Spec (EI) | m/z (%): 165 [M]⁺, 122 [M-CH₃CO]⁺, 106 [M-CH₃COO]⁺, 93 |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and purification of 3-pyridylethyl acetate.
Caption: A flowchart detailing the key stages of the Fischer esterification protocol.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. rsc.org [rsc.org]
- 7. public.websites.umich.edu [public.websites.umich.edu]
Application Notes and Protocols for 3-Pyridineethanol in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-Pyridineethanol as a ligand in coordination chemistry. The document covers the synthesis, characterization, and potential applications of its metal complexes, with a focus on experimental protocols and quantitative data.
Introduction to this compound as a Ligand
This compound, also known as 3-(2-hydroxyethyl)pyridine, is a versatile N,O-bidentate ligand. It possesses a pyridine ring, which provides a nitrogen donor atom for coordination to a metal center, and a hydroxyl group at the terminus of an ethyl chain, offering an oxygen donor atom. This structure allows for the formation of stable five-membered chelate rings with metal ions. The coordination chemistry of pyridine derivatives is extensive, with applications in catalysis, materials science, and medicine.[1] The presence of both a soft nitrogen donor and a hard oxygen donor allows this compound to coordinate with a wide range of transition metals.
Synthesis of this compound Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reaction and the choice of solvent can influence the final product's structure and coordination number.
General Experimental Protocol: Synthesis of a Divalent Metal Complex with this compound
This protocol provides a general method for the synthesis of a divalent transition metal complex, such as Co(II), Ni(II), or Cu(II), with this compound.
Materials:
-
Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)
-
This compound
-
Ethanol (absolute)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve the metal(II) chloride salt (1 mmol) in absolute ethanol (20 mL).
-
To this solution, add a solution of this compound (2 mmol) in absolute ethanol (10 mL) dropwise with continuous stirring.
-
The resulting mixture is refluxed for 2-4 hours.
-
After reflux, the solution is allowed to cool to room temperature.
-
The volume of the solvent is reduced by approximately half using a rotary evaporator.
-
Diethyl ether is slowly added to the concentrated solution until a precipitate forms.
-
The precipitate is collected by vacuum filtration, washed with a small amount of cold ethanol and then with diethyl ether.
-
The solid product is dried in a desiccator over anhydrous CaCl₂.
References
Biocatalytic Synthesis and Transformations of 3-Pyridineethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biocatalytic approaches for the synthesis and subsequent transformation of 3-Pyridineethanol. This versatile building block is of significant interest in the pharmaceutical industry for the synthesis of various therapeutic agents. Biocatalysis offers a green and efficient alternative to traditional chemical methods, providing high selectivity and milder reaction conditions.
Application Notes
This compound, also known as 3-pyridylcarbinol, is a key intermediate in the synthesis of a range of pharmaceutically active compounds. Its derivatives are integral to the development of novel therapeutics, including histone deacetylase (HDAC) inhibitors for cancer therapy and Checkpoint kinase 1 (Chk1) inhibitors. The chiral variants of this compound are particularly valuable as enantiomerically pure building blocks for asymmetric synthesis.
The biocatalytic production of this compound, primarily through the asymmetric reduction of 3-acetylpyridine, is a highly sought-after method. This enzymatic approach, often employing alcohol dehydrogenases (ADHs) from microbial sources, allows for the synthesis of specific stereoisomers with high enantiomeric excess (e.e.) and yield.[1][2][3][4] These ADHs are NAD(P)H-dependent enzymes that facilitate the transfer of a hydride ion to the carbonyl group of 3-acetylpyridine, producing the corresponding alcohol.[3][4]
Furthermore, this compound can undergo various biocatalytic transformations to generate other valuable derivatives. A notable transformation is the lipase-catalyzed esterification to produce pyridine esters, which have applications in the flavor and fragrance industry and as pharmaceutical intermediates. Lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), are efficient catalysts for this reaction in non-aqueous media.
Experimental Protocols
This section details the methodologies for the biocatalytic synthesis of this compound via the reduction of 3-acetylpyridine and its subsequent transformation through lipase-catalyzed esterification.
Protocol 1: Biocatalytic Reduction of 3-Acetylpyridine to (S)-1-(3-pyridyl)ethanol using a Whole-Cell Biocatalyst
This protocol is a generalized procedure based on the use of microorganisms capable of asymmetrically reducing ketones.
Materials:
-
Microorganism (e.g., Lactobacillus paracasei strain or other suitable ketone-reducing strain)
-
Growth medium (e.g., MRS broth for Lactobacillus)
-
3-Acetylpyridine
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Glucose (or other co-substrate for cofactor regeneration)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Chromatography equipment (GC or HPLC) with a chiral column for analysis
Procedure:
-
Cultivation of Biocatalyst: Inoculate the selected microorganism into the appropriate growth medium. Incubate at the optimal temperature (e.g., 30-37°C) with shaking until the desired cell density is reached (typically 24-48 hours).
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with sterile phosphate buffer and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
Biocatalytic Reduction:
-
In a reaction vessel, combine the cell suspension with a solution of 3-acetylpyridine (e.g., 1-10 g/L final concentration).
-
Add a co-substrate such as glucose (e.g., 1.5 equivalents) to facilitate the in-situ regeneration of the NADH or NADPH cofactor.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24-72 hours. Monitor the progress of the reaction by periodically analyzing small aliquots using TLC, GC, or HPLC.
-
-
Product Extraction and Purification:
-
Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the product by column chromatography if necessary.
-
-
Analysis: Determine the yield and enantiomeric excess of the product using GC or HPLC equipped with a suitable chiral column.
Protocol 2: Lipase-Catalyzed Esterification of this compound
This protocol is adapted from the efficient enzymatic synthesis of pyridine esters using Novozym 435.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, butyric acid) or an acyl donor like vinyl acetate
-
Immobilized Lipase (Novozym 435 from Candida antarctica)
-
Anhydrous organic solvent (e.g., n-hexane, toluene)
-
Molecular sieves (3Å)
-
Shaking incubator or magnetic stirrer with heating
-
Filtration setup
-
Rotary evaporator
-
Analytical equipment (GC or HPLC)
Procedure:
-
Reaction Setup:
-
In a dry reaction flask, dissolve this compound (e.g., 0.2 mmol) and the desired carboxylic acid (e.g., 0.4 mmol, 2:1 molar ratio of acid to alcohol) in an anhydrous organic solvent (e.g., 5.0 mL of n-hexane).
-
Add Novozym 435 (e.g., 60 mg) and molecular sieves (e.g., 0.25 g) to the mixture. The molecular sieves help to remove the water produced during the reaction, driving the equilibrium towards the ester product.
-
-
Enzymatic Esterification:
-
Incubate the reaction mixture at the optimal temperature (e.g., 50°C) with constant shaking (e.g., 150 rpm) for 48 hours.
-
Monitor the reaction progress by taking small samples and analyzing them by GC or HPLC.
-
-
Enzyme Recovery and Product Isolation:
-
After the reaction, separate the immobilized enzyme and molecular sieves from the reaction mixture by filtration.
-
The recovered Novozym 435 can be washed with the solvent and reused for subsequent batches.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude pyridine ester.
-
-
Purification and Analysis:
-
Purify the resulting ester by column chromatography if required.
-
Characterize the final product and determine the yield by GC or HPLC analysis.
-
Data Presentation
Table 1: Biocatalytic Reduction of 3-Acetylpyridine to 1-(3-pyridyl)ethanol
| Biocatalyst | Substrate Concentration | Co-substrate | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Product Configuration | Reference |
| Candida maris IFO10003 | 107 mM | Glucose | - | 99 | 97 | (R) | Microbial Enantioselective Reduction of Acetylpyridine Derivatives - J-Stage |
| Plant fragments (e.g., Carrot root) | - | Endogenous | - | 47 | 95 | (S) | Screening of the biocatalytic power of common plants to reduce pyridine 3. |
| Lactobacillus paracasei BD101 | 5.857 g | - | 52 | 93 | >99 | (S) | Screening of the biocatalytic power of common plants to reduce pyridine 3. |
| Kluyveromyces kefiri P2 | 9.70 g | - | - | 96 | >99 | (R) | Screening of the biocatalytic power of common plants to reduce pyridine 3. |
Table 2: Lipase-Catalyzed Esterification of Pyridine Derivatives
| Lipase | Acyl Donor | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Novozym 435 | Nicotinic acids/Alcohols | n-Hexane | 50 | 48 | up to 99 | Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability |
| Novozym 435 | Nicotinic acids/Alcohols | Toluene | 50 | 48 | ~90 | Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability |
| Novozym 435 | Nicotinic acids/Alcohols | Acetonitrile | 50 | 48 | ~85 | Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability |
Mandatory Visualization
Caption: Workflow for the biocatalytic synthesis of this compound.
Caption: Workflow for the lipase-catalyzed transformation of this compound.
References
Application Notes and Protocols: 3-Pyridineethanol as a Versatile Building Block for Novel Neuroactive Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Pyridineethanol, and its closely related precursor 3-pyridinemethanol, are versatile chemical scaffolds of significant interest in medicinal chemistry. The inherent properties of the pyridine ring, coupled with the reactive hydroxyl group, make these molecules ideal starting points for the synthesis of a diverse range of neuroactive compounds. This document provides detailed application notes, experimental protocols, and pharmacological data to guide researchers in leveraging this compound and its derivatives for the discovery and development of novel therapeutic agents targeting the central nervous system (CNS). The primary focus is on the synthesis of nicotinic acetylcholine receptor (nAChR) agonists, which have shown therapeutic potential in a variety of neurological and psychiatric disorders.
Data Presentation: Pharmacological Activity of 3-Pyridine-derived nAChR Ligands
The following table summarizes the binding affinities (Ki) and functional activities (IC50/EC50/ED50) of several neuroactive agents that incorporate the 3-pyridinyl moiety. This data highlights the potential for developing potent and selective ligands by modifying the core structure.
| Compound/Analog | Target (nAChR Subtype) | Assay Type | Ki (nM) | IC50 (nM) | EC50 (nM) | ED50 (mg/kg) | Reference |
| Nicotine | α4β2 | Binding | 1.5 | - | - | - | [1] |
| Varenicline | α4β2 | Binding | 0.12 | - | - | - | [1] |
| ABT-594 | α4β2 | Binding | 0.037 (rat brain), 0.055 (human) | - | - | - | [2] |
| α1β1δγ (neuromuscular) | Binding | 10,000 | - | - | - | [2] | |
| MPA | α4β2 | Binding | 1.21 | - | - | - | [3] |
| Compound 6b | α4β2 | Binding | 0.13 | - | - | - | [4] |
| α3β4 | Efficacy | - | - | - | - | [4] | |
| α7 | Efficacy | - | - | - | - | [4] | |
| Nicotine-induced antinociception | In vivo | - | - | - | 0.00013 | [4] | |
| Analog 5e | α4β2 | Efficacy | - | 1200 | - | - | [1] |
| Analog 6b | α4β2 | Efficacy | - | 1300 | - | - | [1] |
| Analog 7d | Analgesic Activity | In vivo | - | - | - | Potent | [5] |
| Deschloro UB-165 (Analog 4) | α4β2 | Binding | 2-3 fold decrease vs UB-165 | - | - | - | [6] |
| α3β4 | Binding | 2-3 fold decrease vs UB-165 | - | - | - | [6] | |
| α7 | Binding | 31-fold increase vs UB-165 | - | - | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of 3-(2-Chloroethyl)pyridine Hydrochloride from this compound
This protocol outlines the conversion of this compound to the key intermediate, 3-(2-chloroethyl)pyridine hydrochloride, which can be subsequently used for N-alkylation of various amines to generate a library of neuroactive compounds.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Dry HCl gas or HCl in a suitable solvent (e.g., diethyl ether)
-
Round-bottom flask with a reflux condenser and a gas inlet
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Chlorination: Cool the solution in an ice bath. Slowly add thionyl chloride (1.1-1.3 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Ensure adequate ventilation in a fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Salt Formation: Dissolve the crude 3-(2-chloroethyl)pyridine in a minimal amount of a suitable solvent (e.g., diethyl ether). Bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent until precipitation is complete.
-
Isolation: Collect the precipitated 3-(2-chloroethyl)pyridine hydrochloride by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: General Procedure for N-Alkylation of Amines with 3-(Chloromethyl)pyridine Hydrochloride
This protocol provides a general method for the synthesis of neuroactive candidates by coupling 3-(chloromethyl)pyridine hydrochloride with a desired amine.
Materials:
-
3-(Chloromethyl)pyridine hydrochloride
-
Primary or secondary amine of interest
-
Anhydrous base (e.g., potassium carbonate, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the amine (1.0 eq) and the anhydrous solvent.
-
Basification: Add the anhydrous base (2.0-3.0 eq) to the mixture and stir for 15-30 minutes at room temperature.
-
Alkylation: Add 3-(chloromethyl)pyridine hydrochloride (1.1-1.2 eq) to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC or LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-alkylated product.
Mandatory Visualizations
Signaling Pathways
The neuroactive agents derived from this compound often target nicotinic acetylcholine receptors. The activation of these ligand-gated ion channels initiates a cascade of intracellular signaling events.
Caption: nAChR signaling cascade.
Experimental Workflows
The discovery and development of novel neuroactive agents from this compound follows a structured workflow from initial synthesis to biological evaluation.
Caption: Neuroactive drug discovery workflow.
Conclusion
This compound represents a valuable and readily available starting material for the synthesis of a wide array of neuroactive compounds. Its utility in constructing potent and selective nAChR agonists, among other CNS-active molecules, makes it a cornerstone for drug discovery programs in neurology and psychiatry. The provided protocols and data serve as a foundational guide for researchers to explore the rich chemical space accessible from this versatile building block. Further exploration of structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of novel drug candidates with improved therapeutic profiles.
References
- 1. Portico [access.portico.org]
- 2. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the nicotinic agonist (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and analgesic activity of secondary amine analogues of pyridylmethylamine and positional isomeric analogues of ABT-594 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification of 3-Pyridineethanol by fractional distillation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3-Pyridineethanol by fractional distillation.
Frequently Asked Questions (FAQs)
Q1: Why is my distilled this compound yellow or discolored?
A yellow tint in the final product often indicates the presence of high-boiling point impurities or slight thermal decomposition.[1] Prolonged heating at atmospheric pressure can cause degradation of this compound. To mitigate this, it is crucial to perform the distillation under reduced pressure (vacuum distillation), which significantly lowers the boiling point.
Q2: The separation of this compound from impurities is inefficient. What is going wrong?
Poor separation during fractional distillation typically occurs when the boiling points of the components are too close (a difference of less than 25°C).[2] In such cases, a standard fractional distillation setup may not be sufficient.[2] Consider using a longer fractionating column or one with a more efficient packing material (e.g., glass beads or Raschig rings) to increase the number of theoretical plates and improve separation.[3]
Q3: My vacuum pressure is unstable during the distillation. How can I fix this?
An unstable vacuum is almost always due to leaks in the apparatus. Check the following:
-
Glassware Joints: Ensure all ground glass joints are properly sealed. Using a small amount of vacuum grease can create a better seal.[4]
-
Hoses and Connections: Inspect all vacuum tubing for cracks or loose connections to the pump and the distillation apparatus.
-
Thermometer Adapter: The seal around the thermometer is a common source of leaks.[4] Ensure it is tight.
-
Vacuum Pump: Verify that the vacuum pump is functioning correctly and the oil is clean.
Q4: What purity and yield can I realistically expect from fractional distillation of this compound?
For compounds like 3-Pyridinemethanol, fractional distillation can typically achieve a purity of 95-99% with a yield between 60-80%.[1] Actual results will vary depending on the initial purity of the crude material and the efficiency of the distillation setup.[1]
Q5: At what temperature should I collect the main fraction of this compound?
The collection temperature is entirely dependent on the pressure inside the apparatus. It is essential to monitor both temperature and pressure simultaneously. For example, this compound boils at approximately 112-114°C at 2 mmHg and 154°C at 28 mmHg.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Distillate Collected | - Insufficient heating.- System leak (vacuum too low).- Thermometer placed incorrectly (too high).[5] | - Increase heating mantle temperature gradually.- Check all joints and connections for leaks.[4][6]- Ensure the top of the thermometer bulb is level with the bottom of the condenser sidearm.[5] |
| Bumping / Uneven Boiling | - Lack of boiling chips or stir bar.- Heating too rapidly. | - Add new boiling chips or a magnetic stir bar to the distilling flask.- Reduce the heating rate to achieve smooth boiling. |
| Product is Discolored (Yellow/Brown) | - Thermal decomposition at high temperatures. | - Perform the distillation under reduced pressure (vacuum) to lower the boiling point.[1]- Ensure the heating mantle temperature is not excessively high. |
| Poor Separation of Fractions | - Boiling points of components are too close.- Inefficient fractionating column.- Distillation rate is too fast.[4] | - Use a longer or more efficient fractionating column (e.g., Vigreux, packed column).[3]- Slow down the distillation rate to allow for proper vapor-liquid equilibrium.[5] |
| Temperature Fluctuates During Collection | - Unstable heat source.- Inconsistent boiling rate.- A fraction has completely distilled over. | - Ensure the heating mantle is set to a stable temperature.- Check for even boiling; adjust stirring or heating.- If the temperature drops significantly, it indicates the fraction is finished; change the receiving flask for the next fraction.[5] |
Data Presentation
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 109.13 g/mol | [7] |
| CAS Number | 100-55-0 | [7] |
| Appearance | Clear, light yellow to yellow liquid | [7] |
| Density | 1.124 g/mL at 25 °C | [7] |
| Boiling Point | 107-110 °C at 1 mmHg112-113 °C at 16 mmHg154 °C at 28 mmHg | |
| Refractive Index (n20/D) | 1.545 | [7] |
| Flash Point | > 110 °C (> 230 °F) | [7] |
Experimental Protocols
Fractional Distillation of this compound under Reduced Pressure
This protocol describes a standard procedure for purifying this compound.
Apparatus:
-
Round-bottom flask
-
Magnetic stirrer and stir bar (or boiling chips)
-
Heating mantle
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Vacuum adapter (cow-type or single)
-
Receiving flasks
-
Vacuum pump with a pressure gauge and cold trap
-
Tubing for water and vacuum
Procedure:
-
Setup: Assemble the fractional distillation apparatus as shown in the standard laboratory manuals. Ensure all glass joints are clean and lightly greased for a good vacuum seal.[4]
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to the vacuum pump and begin to slowly evacuate the system. Turn on the magnetic stirrer.
-
Cooling: Start the flow of cold water through the condenser, with water entering at the bottom inlet and exiting from the top.[5]
-
Heating: Once a stable vacuum is achieved (e.g., 1-20 mmHg), begin to gently heat the flask using the heating mantle.
-
Collect Forerun: Collect the initial, low-boiling fraction (forerun) in a separate receiving flask. This fraction may contain residual solvents or volatile impurities.
-
Collect Main Fraction: As the temperature rises and stabilizes at the expected boiling point of this compound for the measured pressure, switch to a clean receiving flask to collect the main product.[1] Record the stable temperature range and the corresponding pressure.
-
Shutdown: Once the main fraction has been collected and the temperature begins to drop or rise sharply, stop the distillation by removing the heating mantle.
-
Cooling and Venting: Allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure.
-
Storage: Transfer the purified this compound to a clean, dry, and sealed container.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound purification.
References
Identifying and minimizing side reactions in 3-Pyridineethanol oxidation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and minimizing side reactions during the oxidation of 3-Pyridineethanol to its corresponding aldehyde or carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary oxidation products of this compound?
The oxidation of this compound, a primary alcohol, can yield two main products depending on the reaction conditions and the oxidizing agent used. The initial product is 3-pyridinecarboxaldehyde. With stronger oxidizing agents or longer reaction times, the aldehyde can be further oxidized to 3-pyridinecarboxylic acid (nicotinic acid).
Q2: What are the most common side reactions observed during the oxidation of this compound?
The most prevalent side reactions include:
-
Over-oxidation: The intended aldehyde product (3-pyridinecarboxaldehyde) is further oxidized to the corresponding carboxylic acid (3-pyridinecarboxylic acid).
-
N-oxidation: The nitrogen atom in the pyridine ring can be oxidized to form this compound N-oxide. This is more likely with certain oxidizing agents, particularly peracids.[1][2]
-
Pyridine Ring Opening: Under harsh oxidative conditions, the pyridine ring itself can undergo degradation and ring-opening, leading to a complex mixture of byproducts.[3]
Q3: How can I selectively obtain 3-pyridinecarboxaldehyde?
To favor the formation of the aldehyde and prevent over-oxidation, it is crucial to use mild oxidizing agents and carefully control the reaction conditions. Methods such as the Swern oxidation or a TEMPO-catalyzed oxidation are generally preferred for this transformation.[4][5]
Q4: Which oxidizing agents are suitable for converting this compound to 3-pyridinecarboxylic acid?
Stronger oxidizing agents are required for the conversion to the carboxylic acid. The Jones oxidation (using chromic acid) is a common method for this purpose.[6][7][8]
Q5: How does the pyridine ring influence the oxidation reaction?
The nitrogen atom in the pyridine ring makes the molecule susceptible to N-oxidation.[1] It also influences the electron density of the aromatic ring, which can affect the reactivity of the alcohol group and the stability of the molecule under different pH conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the oxidation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product | - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature. - Inappropriate choice of oxidizing agent. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Use milder reaction conditions or a more selective oxidant. - Optimize the reaction temperature; some oxidations require low temperatures (e.g., Swern oxidation at -78 °C). - Select an oxidizing agent appropriate for the desired product (mild for aldehyde, strong for carboxylic acid). |
| Formation of significant amounts of 3-pyridinecarboxylic acid when the aldehyde is the target | - Over-oxidation due to a strong oxidizing agent. - Prolonged reaction time. - Elevated reaction temperature. | - Switch to a milder oxidizing agent like those used in Swern or TEMPO-catalyzed oxidations. - Carefully monitor the reaction and quench it as soon as the starting material is consumed. - Maintain the recommended reaction temperature. |
| Presence of this compound N-oxide in the product mixture | - Use of an oxidizing agent prone to N-oxidation (e.g., peracids). | - Choose an oxidizing agent less likely to cause N-oxidation, such as those used in Swern or Jones oxidations. |
| Complex mixture of unidentified byproducts | - Decomposition of the pyridine ring under harsh conditions. - Use of an excessively strong oxidizing agent or extreme pH. | - Employ milder reaction conditions. - Ensure the pH of the reaction mixture is controlled. - Consider using a protective group strategy for the pyridine nitrogen if ring stability is a major concern. |
| Difficulty in isolating the product | - Similar polarities of the product and byproducts. - The product may be soluble in the aqueous phase during workup. | - Utilize column chromatography with an appropriate solvent system for purification. - Adjust the pH of the aqueous phase during extraction to ensure the product is in its neutral form and more soluble in the organic layer. |
Data Presentation: Comparison of Oxidation Methods
The choice of oxidizing agent significantly impacts the product distribution. The following table summarizes typical outcomes for different oxidation methods. Note: The exact yields can vary based on specific reaction conditions.
| Oxidation Method | Primary Product | Typical Yield of Primary Product | Key Side Products | Reference |
| Jones Oxidation | 3-Pyridinecarboxylic Acid | High | 3-Pyridinecarboxaldehyde (intermediate) | [6][7][8] |
| Swern Oxidation | 3-Pyridinecarboxaldehyde | High | Minimal over-oxidation | [4][9][10] |
| TEMPO-catalyzed Oxidation | 3-Pyridinecarboxaldehyde | High | 3-Pyridinecarboxylic Acid (can be minimized) | [11] |
Experimental Protocols
Protocol 1: Jones Oxidation for the Synthesis of 3-Pyridinecarboxylic Acid
This protocol describes the oxidation of a primary alcohol to a carboxylic acid using Jones reagent.[6][12]
Materials:
-
This compound
-
Jones Reagent (Chromium trioxide in sulfuric acid and water)
-
Acetone
-
Isopropyl alcohol (for quenching)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the flask in an ice bath.
-
Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. A color change from orange-red to green will be observed.
-
Continue adding the reagent until the orange-red color persists, indicating the end of the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate forms.
-
Remove the acetone by rotary evaporation.
-
Add water to the residue and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-pyridinecarboxylic acid.
-
The product can be further purified by recrystallization.
Protocol 2: Swern Oxidation for the Synthesis of 3-Pyridinecarboxaldehyde
This protocol outlines the oxidation of a primary alcohol to an aldehyde using Swern conditions.[4][9]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO in anhydrous DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Slowly add a solution of this compound in anhydrous DCM dropwise.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine dropwise, and continue stirring for another 30 minutes at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-pyridinecarboxaldehyde.
-
The product can be further purified by column chromatography.
Protocol 3: TEMPO-Catalyzed Oxidation for the Synthesis of 3-Pyridinecarboxaldehyde
This protocol describes a catalytic oxidation method using TEMPO.[11]
Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Diacetoxyiodobenzene (BAIB) or other suitable co-oxidant
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in DCM.
-
Add a catalytic amount of TEMPO to the solution.
-
Add the co-oxidant (e.g., diacetoxyiodobenzene) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude aldehyde by column chromatography.
Visualizations
Logical Workflow for Troubleshooting this compound Oxidation
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 7. Jones Oxidation [organic-chemistry.org]
- 8. Jones oxidation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Metal-free hypervalent iodine/TEMPO mediated oxidation of amines and mechanistic insight into the reaction pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 3-Pyridineethanol Esterification
Welcome to the technical support center for the esterification of 3-Pyridineethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, address common challenges, and offer solutions for optimizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the esterification of this compound?
A1: The esterification of this compound is typically a Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of this compound (an alcohol) with a carboxylic acid to form the corresponding ester and water. The reaction is an equilibrium process, meaning it is reversible. To achieve a high yield, the equilibrium must be shifted towards the product side, commonly by removing water as it is formed or by using an excess of one of the reactants.[1]
Q2: What are the most effective catalysts for this reaction?
A2: Strong protic acids are the most common catalysts. These include:
-
Sulfuric Acid (H₂SO₄): A highly effective and widely used catalyst.[2][3]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, non-oxidizing acid that is often easier to handle than sulfuric acid.[1]
-
Alkane Sulfonic Acids: Such as methane, ethane, or propane sulfonic acids, have also been shown to be effective.[4]
-
Pyridinium p-Toluenesulfonate (PPTS): While a weak catalyst on its own, its lipid-modified analogues can be highly active under mild conditions.[5]
The choice of catalyst is critical and can significantly impact reaction rates and yield.[1]
Q3: Can catalysts be reused in these esterification processes?
A3: Yes, in some systems, the catalyst can be reused. For example, in the esterification of pyridine carboxylic acids, the residue remaining after distilling the product ester can be used as a catalyst for subsequent reactions, which reduces costs and simplifies the process.[2]
Troubleshooting Guide
Problem 1: Low or No Ester Yield
Question: My reaction shows very low conversion of the starting materials, resulting in a poor yield. What are the potential causes and solutions?
Answer:
This is a common issue, often related to the equilibrium nature of the Fischer esterification.
-
Cause 1: Equilibrium Limitation. The accumulation of water, a byproduct of the reaction, can drive the reverse reaction (hydrolysis), preventing the reaction from reaching completion.[1]
-
Solution: Implement a method for continuous water removal. The most common technique is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[1][4] This physically removes water from the reaction mixture, shifting the equilibrium towards the ester product.
-
-
Cause 2: Insufficient Catalyst Activity. The acid catalyst may be old, hydrated, or used in an insufficient amount.[1]
-
Solution: Use a fresh, anhydrous acid catalyst. Ensure the catalytic amount is appropriate for the scale of your reaction (typically 1-5 mol% relative to the limiting reagent).
-
-
Cause 3: Low Reaction Temperature. The reaction rate may be too slow at the temperature you are using.
-
Solution: Increase the reaction temperature by heating the mixture to a gentle reflux.[1] The optimal temperature will depend on the boiling points of your specific reactants and solvent.
-
-
Cause 4: Inactive Reagents. The this compound or the carboxylic acid may be of poor quality or contain impurities that inhibit the reaction.
-
Solution: Ensure all reagents are pure and anhydrous. Solvents should also be dried before use, as any extraneous water will negatively impact the equilibrium.[6]
-
Problem 2: Formation of Side Products
Question: I've isolated my ester, but I'm observing significant impurities. What side reactions could be occurring?
Answer:
Side product formation can reduce the purity and yield of the desired ester.
-
Cause 1: Dehydration of Alcohol. At high temperatures and in the presence of a strong acid catalyst, this compound could potentially undergo dehydration.
-
Solution: Carefully control the reaction temperature. Avoid excessive heat, which can promote side reactions.[1] Consider using a milder catalyst if dehydration is a persistent issue.
-
-
Cause 2: N-Alkylation. The nitrogen on the pyridine ring is nucleophilic and could potentially react, although this is less likely under acidic conditions where the nitrogen is protonated.
-
Solution: The acidic conditions of Fischer esterification generally protect the pyridine nitrogen. Ensure sufficient acid is present to protonate the ring nitrogen.
-
-
Cause 3: Polymerization or Degradation. Harsh reaction conditions (very high temperatures or prolonged reaction times) can lead to the degradation of starting materials or products.[7]
Problem 3: Difficulties During Product Isolation and Workup
Question: I'm struggling to isolate my product after the reaction. The workup is problematic. What should I do?
Answer:
Workup challenges are often related to the properties of the ester and the reaction mixture.
-
Cause 1: Emulsion Formation. During the aqueous workup to neutralize the acid catalyst, stable emulsions can form, making separation of the organic and aqueous layers difficult.[1][8]
-
Solution: Add brine (a saturated aqueous solution of NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break up emulsions.
-
-
Cause 2: Product Solubility in the Aqueous Layer. If the final ester has some water solubility, it can be lost during the aqueous wash steps. This is particularly relevant for esters made from short-chain carboxylic acids.[9]
-
Solution: After the initial extraction, re-extract the aqueous layer one or two more times with your organic solvent to recover any dissolved product.
-
-
Cause 3: Incomplete Neutralization. Residual acid can complicate purification.
Data Presentation: Reaction Conditions
The following table summarizes typical conditions used in the esterification of pyridine-based carboxylic acids, which provide a relevant starting point for optimizing the esterification of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Reactants | Nicotinic Acid, n-Butanol | Nicotinic Acid, Amyl Alcohol | Nicotinic Acid, Methanol | [4],[2] |
| Molar Ratio (Acid:Alcohol) | ~1 : 2.7 | ~1 : 3 | Not Specified | [4] |
| Catalyst | Mixed Alkyl Sulfonic Acids | Mixed Alkyl Sulfonic Acids | Sulfuric Acid | [4],[2] |
| Catalyst Loading | ~0.2 parts by weight of acid | ~0.1 parts by weight of acid | Catalytic Amount | [4],[2] |
| Solvent | Benzene (for azeotrope) | Benzene (for azeotrope) | None (Methanol is solvent) | [4],[2] |
| Temperature | Reflux (Max 134 °C) | Reflux (Max 150 °C) | Reflux | [4],[2] |
| Reaction Time | ~20 hours | ~20 hours | Not Specified | [4] |
| Water Removal | Dean-Stark (Azeotrope) | Dean-Stark (Azeotrope) | None | [4],[2] |
| Reported Yield | 91% | 91.5% | 70% | [4],[2] |
Experimental Protocols
General Protocol for Fischer Esterification of this compound with Water Removal
This protocol describes a general method for reacting this compound with a generic carboxylic acid using an acid catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic Acid (1.0 - 1.2 equiv)
-
Acid Catalyst (e.g., p-TsOH, 0.02 equiv)
-
Anhydrous Toluene (sufficient to fill Dean-Stark and suspend reagents)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.
-
Reagent Addition: To the flask, add the this compound, the carboxylic acid, and the acid catalyst.
-
Solvent Addition: Add anhydrous toluene to the flask. Fill the side arm of the Dean-Stark apparatus with toluene.
-
Heating and Water Removal: Heat the mixture to a steady reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, where the denser water will separate and collect at the bottom, while the toluene overflows and returns to the flask.[1] Continue refluxing until no more water is collected.
-
Reaction Monitoring: The progress of the reaction can be monitored by withdrawing small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS.[3]
-
Workup - Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. If needed, add more organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.[6]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.[1]
-
Purification: Purify the crude product by the most appropriate method, such as vacuum distillation or flash column chromatography, to yield the pure ester.[1][2]
Visual Guides
Caption: Chemical equation for the acid-catalyzed esterification of this compound.
Caption: General experimental workflow for this compound esterification.
Caption: Decision tree for troubleshooting low yield in esterification reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cetjournal.it [cetjournal.it]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Best practices for handling hygroscopic 3-Pyridineethanol in the lab
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling the hygroscopic compound 3-Pyridineethanol in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound, also known as 3-(2-hydroxyethyl)pyridine, is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere, requires specific handling and storage procedures to ensure its stability and the reproducibility of experimental results.
Q2: How should I store this compound to minimize moisture absorption?
A2: To maintain the integrity of this compound, it is crucial to store it in a tightly sealed, airtight container, preferably under an inert atmosphere such as nitrogen or argon.[1] The storage area should be cool, dry, and well-ventilated.[2] For long-term storage, refrigeration is recommended.
Q3: What are the visible signs that my this compound may have absorbed moisture?
A3: While slight moisture absorption may not be visually apparent, significant water content can lead to a decrease in the material's purity, which might be observed as a change in viscosity or the presence of particulate matter. For accurate assessment, quantitative analysis of water content is necessary.
Q4: What is the impact of moisture on the stability and reactivity of this compound?
A4: Moisture can act as a catalyst for degradation reactions and can interfere with chemical transformations where this compound is a reactant. Water can participate in side reactions, reduce the yield of desired products, and affect the overall reaction kinetics. The presence of water can also lead to the formation of byproducts, complicating purification processes.
Troubleshooting Guide
Issue: Inconsistent reaction yields or unexpected byproducts when using this compound.
-
Question: My reaction yields are variable, and I am observing unexpected spots on my TLC plates. Could this be related to the this compound I am using?
-
Answer: Yes, this is a common issue when working with hygroscopic reagents. The presence of water in this compound can lead to inconsistent results. Water can react with other reagents, alter the reaction conditions, or promote side reactions. It is crucial to ensure your this compound is anhydrous, especially for moisture-sensitive reactions.
-
-
Question: How can I determine the water content in my this compound?
-
Answer: The most accurate and widely used method for determining water content in organic liquids is the Karl Fischer titration. This technique is highly specific to water and can provide precise measurements.
-
-
Question: My this compound has been opened multiple times. Is it still usable for moisture-sensitive applications?
-
Answer: Each time the container is opened, the material is exposed to atmospheric moisture. It is best practice to aliquot the required amount quickly in a dry, inert atmosphere (e.g., in a glove box or under a stream of dry nitrogen) and then promptly and securely reseal the main container. If you suspect significant moisture uptake, it is advisable to determine the water content via Karl Fischer titration before use or to use a fresh, unopened container for critical experiments.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Container | Tightly sealed, airtight glass bottle with a secure cap. | Prevents ingress of atmospheric moisture. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon). | Displaces air and moisture from the headspace. |
| Temperature | Cool and dry location (2-8 °C recommended). | Reduces the rate of potential degradation reactions. |
| Handling | Minimize exposure to air; handle in a dry environment. | Prevents absorption of atmospheric water. |
| Desiccants | Store containers within a desiccator containing a suitable drying agent. | Provides an additional layer of protection against moisture. |
Experimental Protocols
Protocol: Determination of Water Content in this compound using Volumetric Karl Fischer Titration
This protocol outlines the procedure for determining the water content in a this compound sample using a volumetric Karl Fischer titrator.
Materials:
-
Volumetric Karl Fischer Titrator
-
Karl Fischer Titrant (e.g., Composite 5)
-
Karl Fischer Solvent (e.g., Methanol, anhydrous)
-
This compound sample
-
Gastight syringe
-
Needle
Procedure:
-
System Preparation:
-
Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Fill the titrant bottle with the Karl Fischer titrant and the solvent bottle with the anhydrous methanol.
-
Purge the system with dry air or nitrogen to eliminate any residual moisture.
-
-
Solvent Conditioning:
-
Add a known volume of the anhydrous methanol to the titration vessel.
-
Start the conditioning process on the titrator. The instrument will titrate any residual water in the solvent until a stable, dry baseline is achieved.
-
-
Titrant Standardization:
-
Accurately weigh a known amount of a certified water standard (or inject a precise volume of pure water) into the conditioned solvent.
-
Start the titration. The instrument will dispense the Karl Fischer titrant until the endpoint is reached.
-
The titrator will calculate the titer of the titrant (mg H₂O / mL titrant). Perform this in triplicate to ensure accuracy.
-
-
Sample Analysis:
-
Using a clean, dry, gastight syringe, draw a precise volume (e.g., 1 mL) of the this compound sample.
-
Accurately weigh the syringe with the sample.
-
Inject the sample into the conditioned titration vessel.
-
Reweigh the empty syringe to determine the exact mass of the sample introduced.
-
Start the titration. The instrument will titrate the water present in the sample.
-
-
Calculation:
-
The instrument will automatically calculate the water content of the sample based on the volume of titrant consumed, the titrant's titer, and the mass of the sample. The result is typically expressed as a percentage (%) or in parts per million (ppm).
Water Content (%) = (Volume of Titrant (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100
-
-
Post-Analysis:
-
After analysis, properly dispose of the waste from the titration vessel according to your institution's safety guidelines.
-
Clean the titration vessel and electrodes thoroughly.
-
Mandatory Visualizations
Caption: Workflow for proper storage and handling of hygroscopic this compound.
References
Technical Support Center: 3-Pyridineethanol Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 3-Pyridineethanol and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound is susceptible to degradation from several factors, including:
-
Oxidation: Exposure to air, particularly in the presence of light, can lead to oxidation of the primary alcohol group.[1]
-
Light: Photodegradation can occur upon exposure to UV or visible light, resulting in the formation of impurities.[1]
-
Moisture: The compound is hygroscopic and can absorb moisture from the atmosphere, which may facilitate hydrolysis or other degradation pathways.[1]
-
High Temperatures: Elevated temperatures can accelerate the rate of chemical degradation.[1]
Q2: What are the common degradation products of this compound?
A2: The most frequently reported degradation products arise from oxidation. The primary alcohol group is oxidized first to an aldehyde and subsequently to a carboxylic acid.[1]
-
3-Pyridinecarboxaldehyde: An intermediate oxidation product.[1]
-
Nicotinic Acid (Vitamin B3): The final oxidation product.[1]
-
Thermal Decomposition Products: When heated to decomposition, it can emit toxic vapors of nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[2]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]
-
Temperature: In a cool environment. Specific temperature recommendations are provided in the table below.
-
Light: Protected from light by using an amber or opaque container.[1]
-
Moisture: In a tightly sealed container in a dry place.[1][3]
Recommended Storage Conditions and Stability
| Form | Storage Temperature | Atmosphere | Expected Duration |
| Pure | -20°C | Inert Gas | 3 years[1] |
| Pure | 4°C | Inert Gas | 2 years[1] |
| In Solvent (e.g., DMSO) | -80°C | Sealed Vial | 6 months[1] |
| In Solvent (e.g., DMSO) | -20°C | Sealed Vial | 1 month[1] |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Color change of the solution to yellow or brown. | Oxidation of the pyridine ring or the presence of impurities. | Store the compound under an inert atmosphere and protect it from light.[1] |
| Appearance of new peaks in HPLC/GC analysis. | Chemical degradation of this compound. | Review storage conditions immediately. A forced degradation study can help identify the new peaks.[1] |
| Decreased potency or concentration of the active substance. | Degradation of this compound. | Verify the storage temperature and atmosphere. Ensure the container is sealed and protected from light and moisture. |
| Changes in the physical state, such as clumping of the solid. | Moisture absorption due to the hygroscopic nature of the compound. | Store in a desiccator or a dry box. Ensure the container is tightly sealed. |
Degradation Pathway
The primary degradation pathway for this compound is through oxidation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.[1]
1. Acid and Base Hydrolysis:
- Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
- Incubate the solutions at 60°C for 48 hours.
- Withdraw samples at various time points (e.g., 0, 6, 12, 24, 48 hours), neutralize them, and analyze by a stability-indicating HPLC method.
2. Oxidative Degradation:
- Prepare a solution of this compound in a 3% hydrogen peroxide solution.
- Keep the solution at room temperature for 48 hours, protected from light.
- Analyze samples at various time points.
3. Thermal Degradation:
- Place solid this compound in a temperature-controlled oven at 70°C for 7 days.
- Analyze the sample at the end of the study.
4. Photodegradation:
- Expose a solution of this compound to a calibrated light source (e.g., xenon lamp) according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][5]
- Simultaneously, keep a control sample in the dark.
- Analyze both samples after the exposure period.
Protocol 2: Stability-Indicating HPLC Method
This is a general guideline for developing an HPLC method to separate this compound from its potential degradation products.[1]
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 261 nm |
| Injection Volume | 10 µL |
Forced Degradation Study Workflow
The following diagram illustrates a general workflow for conducting a forced degradation study and developing a stability-indicating method.
References
Technical Support Center: Purification of Crude 3-Pyridineethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Pyridineethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route used for its preparation. Common impurities may include:
-
Unreacted Starting Materials: If synthesized by the reduction of 3-pyridinecarboxaldehyde, unreacted aldehyde is a likely impurity.[1] Similarly, if prepared from 3-cyanopyridine, residual nitrile may be present.[1][2]
-
Polymeric Byproducts: The presence of a dark color in the crude product often indicates polymeric byproducts.[1]
-
Residual Solvents: Solvents used in the reaction or work-up may remain in the crude product.
-
Side-Reaction Products: Depending on the reaction conditions, various side-products can form.
Q2: My crude this compound is a dark-colored oil. What does this indicate?
A2: A dark color, typically brown or black, in crude this compound usually suggests the presence of polymeric byproducts or other high molecular weight, colored impurities.[1] These can arise from side reactions or degradation of starting materials or the product, especially if the reaction was carried out at elevated temperatures.
Q3: How can I get a preliminary assessment of the purity of my crude this compound?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to get a preliminary idea of the number of components in your crude product.[3] By comparing the Rf values of your crude sample with the starting materials and the pure product (if available), you can infer the presence of impurities. For more definitive identification and quantification of impurities, techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[3][4]
Troubleshooting Guides
Recrystallization Issues
Q1: My this compound "oiled out" instead of forming crystals during recrystallization. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[1] This can happen if the melting point of your compound (or the impure mixture) is lower than the temperature of the solution when it becomes saturated.[1] To resolve this, you can:
-
Add more solvent: Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent to lower the saturation point.[1][5]
-
Lower the cooling rate: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.[5]
-
Change the solvent system: The chosen solvent may be too nonpolar. Try a different solvent or a solvent mixture.[1] A common technique is to dissolve the compound in a "good" solvent where it is highly soluble and then slowly add a "poor" solvent in which it is sparingly soluble until the solution becomes cloudy.[6]
-
Add seed crystals: Introducing a small crystal of pure this compound can induce crystallization.[1]
-
Scratch the inside of the flask: Scratching the inner surface of the flask at the solution's meniscus with a glass rod can create nucleation sites for crystal growth.[6]
Q2: The yield of my recrystallized this compound is very low. What are the possible reasons?
A2: A low recovery after recrystallization can be due to several factors:
-
Using too much solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor.[5][7] It is crucial to use the minimum amount of hot solvent required to fully dissolve the compound.[7]
-
Crystals lost during filtration: Some product may be lost if the crystals are not completely transferred to the filter or if they pass through the filter paper.
-
Washing with too much cold solvent: While washing the crystals is necessary to remove adhering mother liquor, using an excessive amount of cold solvent can dissolve some of the product.[8]
-
Premature crystallization: If the solution cools too quickly during hot filtration (if performed), some product may crystallize on the filter paper or in the funnel.[5]
Distillation Issues
Q1: After simple distillation, my this compound is still yellow. Why?
A1: A yellow tint in the distilled product can indicate the presence of high-boiling point impurities or slight decomposition at elevated temperatures.[1] Consider the following:
-
Inadequate Separation: The boiling points of your impurities might be too close to that of this compound for effective separation by simple distillation.[1] In such cases, fractional distillation is recommended.
-
Thermal Decomposition: Prolonged heating during distillation can cause some degradation, leading to colored impurities.[1] Performing the distillation under reduced pressure (vacuum distillation) will lower the boiling point and minimize thermal decomposition.
Column Chromatography Issues
Q1: My this compound is streaking or tailing on the silica gel column. How can I fix this?
A1: Tailing is a common issue with basic compounds like pyridines on silica gel columns. It is caused by strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[7][9] To mitigate this:
-
Add a basic modifier to the eluent: Adding a small amount of a base like triethylamine (0.1-1%) or ammonia to the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape.[7]
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic).[7]
-
Reverse-phase chromatography: For polar, basic compounds, reverse-phase chromatography (e.g., with a C18 column) can be a better alternative.[7][9]
Q2: The yield after column chromatography is very low. What could be the cause?
A2: Low yield from column chromatography can be attributed to several factors:
-
Improper Solvent System: The eluent may be too polar, causing your product to elute very slowly or not at all. Conversely, if the eluent is not polar enough, the compound may not move from the baseline.[1]
-
Irreversible Adsorption: Due to its polar nature and basic nitrogen, this compound can sometimes bind irreversibly to the silica gel, especially if highly active silica is used.[1]
-
Compound decomposition on silica: Some compounds are unstable on silica gel. While this compound is generally stable, this possibility should be considered if other factors are ruled out.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO | [2] |
| Molecular Weight | 109.13 g/mol | [2][10] |
| Boiling Point | 154 °C at 28 mmHg | |
| Density | 1.124 g/mL at 25 °C | |
| Refractive Index | n20/D 1.545 |
Table 2: Common Solvents for Purification
| Purification Method | Recommended Solvents | Notes |
| Recrystallization | Ethanol/Water, Acetone/Hexane, Ethyl acetate/Hexane | Two-solvent systems are often effective for compounds with intermediate polarity.[6] |
| Column Chromatography | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | The polarity of the eluent should be adjusted based on the polarity of the impurities. A basic modifier may be needed.[1][7] |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities or those with significantly different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum source. Ensure all joints are properly sealed.
-
Sample Loading: Place the crude this compound in the round-bottom flask with a magnetic stir bar.
-
Evacuation: Begin stirring and gradually apply vacuum to the system.
-
Heating: Once the desired pressure is reached (e.g., 2-3 mmHg), slowly heat the flask using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling fractions (forerun), which may include residual solvents, in a separate receiving flask.
-
Monitor the temperature at the top of the column. When the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main product fraction.
-
A significant drop in temperature indicates that the main product has finished distilling.
-
-
Shutdown: Stop heating and allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Silica Gel Column Chromatography
This technique is ideal for removing impurities with polarities similar to this compound.
-
Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes) and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution:
-
Begin eluting with a solvent system of low polarity (e.g., a mixture of hexanes and ethyl acetate).
-
Gradually increase the polarity of the eluent to move the desired compound down the column.
-
If tailing is observed, consider adding 0.1-1% triethylamine to the eluent.[7]
-
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 3: Recrystallization using a Two-Solvent System
This method is effective for purifying solid crude this compound.
-
Solvent Selection: Choose a "good" solvent in which this compound is highly soluble when hot and a "poor" solvent in which it is sparingly soluble even when hot. The two solvents must be miscible. A common pair is ethanol ("good") and water ("poor").[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent to completely dissolve it.
-
Induce Cloudiness: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of the two solvents.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for "oiling out" during recrystallization.
Caption: Solutions for peak tailing in silica gel chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Pyridinemethanol synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 3-Pyridineethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Pyridineethanol. Below are solutions to common issues encountered during its synthesis and purification.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: Common laboratory and industrial methods for synthesizing this compound analogs include the reduction of 3-cyanopyridine, the reduction of 3-pyridinecarboxaldehyde, and the reaction of a 3-substituted pyridine derivative with an aldehyde like formaldehyde.[1][2]
Q2: My crude this compound is a dark brown or black oil. What are the likely impurities?
A2: A dark coloration in crude this compound typically indicates the presence of polymeric byproducts.[3] Depending on the synthetic route, it could also be due to residual starting materials or intermediates. For instance, if the synthesis involves the reduction of 3-pyridinecarboxaldehyde, unreacted aldehyde may be present.[3]
Q3: After simple distillation, my this compound is still yellow. Why is that?
A3: A persistent yellow tint after simple distillation can suggest the presence of high-boiling point impurities or slight thermal decomposition of the product at elevated temperatures.[3] If the boiling points of the impurities are very close to that of this compound, simple distillation may not be sufficient for complete separation.[3]
Q4: During crystallization, my this compound "oiled out" instead of forming solid crystals. What should I do?
A4: "Oiling out" happens when the solute separates from the solution as a liquid instead of a solid. This can occur if the melting point of your impure mixture is lower than the temperature at which the solution becomes saturated. To resolve this, you can try the following:
-
Add more solvent: Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent to lower the saturation point.
-
Lower the cooling rate: Allow the solution to cool more slowly to provide more time for the molecules to form an ordered crystal lattice.
-
Change the solvent system: The solvent you are using may not be ideal. Try a different solvent or a mixture of solvents.[3]
-
Use a seed crystal: Introduce a small, pure crystal of this compound to initiate crystallization.[1]
Troubleshooting Specific Purification Issues
Q5: My yield after column chromatography is significantly lower than expected. What are the possible causes?
A5: Low yield from column chromatography can be due to several factors:
-
Improper Solvent System: The eluent may be too polar, causing your product to elute very slowly or not at all. Conversely, if the eluent is not polar enough, the compound may remain at the baseline.
-
Irreversible Adsorption: As a polar compound with a basic nitrogen atom, this compound can sometimes irreversibly adsorb to acidic silica gel. Adding a small amount of a basic modifier, like triethylamine, to the eluent can help mitigate this issue.[4]
-
Compound Instability: Some compounds may decompose on silica gel.[4]
Q6: I'm having trouble separating this compound from an impurity with a very similar boiling point using fractional distillation. What can I do?
A6: When boiling points are very close, fractional distillation becomes less effective.[5] Consider the following options:
-
Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates and improve separation.
-
Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling points of the components and can sometimes increase the boiling point difference between them.[6]
-
Switch to an alternative purification method, such as column chromatography, which separates compounds based on polarity rather than boiling point.[4]
Data Presentation
The choice of purification method can significantly affect the final purity and yield of this compound. The following table offers a general comparison of common purification techniques. Note that actual results will vary depending on the specific impurities present in your crude mixture.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Fractional Distillation | 95-99%[4] | 60-80%[4] | Effective for large quantities; good for removing non-volatile impurities and solvents.[4] | Requires a significant difference in boiling points between components; risk of thermal decomposition.[3][4] |
| Column Chromatography | >99%[4] | 50-90%[4] | High resolution for separating impurities with similar polarities.[4] | Can be time-consuming, requires large volumes of solvent, and may result in product loss on the column.[4] |
| Recrystallization | >99%[4] | 40-70%[4] | Can produce very high-purity product; effective for removing small quantities of impurities.[4][7] | Yield can be low; finding a suitable solvent can be challenging; risk of the product "oiling out".[3][4] |
Experimental Protocols
Protocol: Fractional Distillation under Reduced Pressure
This method is suitable for separating this compound from impurities with different boiling points.[4] The boiling point of the related compound 3-Pyridinemethanol is 154°C at 28 mmHg.[8][9]
Materials:
-
Round-bottom flask
-
Fractionating column
-
Condenser
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum pump and gauge
-
Cold trap (recommended)
-
Vacuum grease
Procedure:
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Assemble the fractional distillation apparatus, ensuring all glass joints are properly sealed with a thin layer of vacuum grease.
-
Begin stirring the crude material.
-
Gradually apply vacuum, using the gauge to monitor the pressure.
-
Once the desired pressure is stable (e.g., 2-3 mmHg), slowly heat the flask using the heating mantle.[4]
-
Collect any low-boiling initial fractions (forerun), which may contain residual solvents, in a separate receiving flask.[4]
-
Monitor the temperature at the head of the fractionating column. When the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the purified product.
-
Continue distillation until the temperature either drops or rises significantly, indicating that the product has been distilled or a higher-boiling impurity is beginning to distill.
-
Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
Mandatory Visualization
Troubleshooting Workflow for this compound Purification
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the purification of this compound.
Caption: Troubleshooting workflow for this compound purification.
References
- 1. youtube.com [youtube.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jackwestin.com [jackwestin.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. 3-Pyridinemethanol - Safety Data Sheet [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting guide for reactions involving 3-Pyridineethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 3-Pyridineethanol. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments.
Troubleshooting Guides & FAQs
This section is organized by reaction type and addresses common problems in a question-and-answer format.
Oxidation of this compound
The oxidation of this compound to 3-pyridineacetic acid or 3-pyridinecarboxaldehyde is a common transformation, but can be plagued by issues of incomplete conversion and over-oxidation.
Q1: My oxidation of this compound to 3-pyridineacetic acid is giving a low yield. What are the possible causes and solutions?
A1: Low yields in the oxidation of this compound can stem from several factors. Incomplete conversion is a common issue. Additionally, the formation of byproducts through over-oxidation to pyridine-3-carboxylic acid or other side reactions can reduce the desired product yield.
Troubleshooting Steps:
-
Choice of Oxidizing Agent: The strength of the oxidizing agent is critical. Mild oxidizing agents are less likely to cause over-oxidation.
-
Reaction Temperature: Elevated temperatures can promote over-oxidation and decomposition. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve the yield of the desired product.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of byproducts.
Q2: I am observing multiple spots on my TLC plate during the oxidation of this compound, even in the early stages of the reaction. What could these be?
A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. These could include the starting material (this compound), the intermediate aldehyde (3-pyridinecarboxaldehyde), the desired carboxylic acid (3-pyridineacetic acid), and potentially over-oxidation products.
Troubleshooting and Identification:
-
Co-spotting: Spot a sample of your starting material alongside the reaction mixture on the TLC plate to identify the spot corresponding to this compound.
-
Visualization Reagents: Use different TLC visualization reagents to help differentiate between the spots. For example, a potassium permanganate stain will react with the alcohol and aldehyde, while a UV lamp can visualize the pyridine ring.[1]
-
Reaction Progression: Take aliquots at different time points to observe the disappearance of the starting material spot and the appearance and potential subsequent disappearance of intermediate spots.[2]
Esterification of this compound
Fischer esterification and other methods are used to synthesize esters from this compound. Common issues include low conversion due to the equilibrium nature of the reaction and difficulties in product isolation.
Q1: My Fischer esterification of this compound with acetic acid is resulting in a low yield of the corresponding ester. How can I improve the conversion?
A1: Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product side and increase the yield, you can:
-
Use an Excess of One Reactant: Using an excess of either this compound or the carboxylic acid can shift the equilibrium.
-
Removal of Water: The water produced during the reaction can be removed using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Catalyst Choice: While strong acids like sulfuric acid are common catalysts, their concentration can be optimized.
Q2: During the workup of my esterification reaction, I am having trouble separating my ester from the unreacted this compound and carboxylic acid. What is a good purification strategy?
A2: Purification of pyridine-containing esters can be challenging due to their basicity and water solubility.
Purification Protocol:
-
Neutralization: Carefully neutralize the reaction mixture with a weak base like sodium bicarbonate solution to remove the acid catalyst.
-
Extraction: Extract the ester with a suitable organic solvent.
-
Washing: Wash the organic layer with water to remove any remaining water-soluble impurities. A brine wash can help to break up emulsions.
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent.
-
Chromatography: If the product is still impure, column chromatography on silica gel is often an effective final purification step.
Williamson Ether Synthesis with this compound
The Williamson ether synthesis is a versatile method for preparing ethers from this compound. However, side reactions and the basicity of the pyridine nitrogen can complicate the reaction.
Q1: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but I am getting a low yield of the desired ether. What are the potential side reactions?
A1: The primary competing reaction in a Williamson ether synthesis is elimination (E2), especially with secondary or tertiary alkyl halides.[3] The basic alkoxide can act as a base to promote elimination of HX from the alkyl halide, forming an alkene. Additionally, the nucleophilic pyridine nitrogen can potentially compete with the alkoxide in reacting with the alkyl halide.
Troubleshooting Strategies:
-
Choice of Alkyl Halide: Use a primary alkyl halide whenever possible to minimize the competing elimination reaction.[4]
-
Base Selection: Use a strong, non-nucleophilic base to deprotonate the alcohol without promoting side reactions. Sodium hydride (NaH) is a common choice.[3]
-
Reaction Temperature: Lowering the reaction temperature can favor the SN2 reaction over the E2 reaction.
Conversion to 3-(2-Chloroethyl)pyridine
A common transformation of this compound is its conversion to 3-(2-chloroethyl)pyridine using a chlorinating agent like thionyl chloride. While often high-yielding, issues can arise from impurities and handling of the reagent.
Q1: The reaction of this compound with thionyl chloride is giving me a dark-colored crude product. What is the cause and how can I obtain a cleaner product?
A1: The reaction with thionyl chloride can sometimes produce colored impurities, especially if the reaction is overheated or if the thionyl chloride is old and has started to decompose.
Protocol for a Cleaner Reaction:
-
Reagent Quality: Use freshly distilled or a new bottle of thionyl chloride.
-
Controlled Addition: Add the thionyl chloride dropwise to a solution of this compound in an inert solvent like chloroform at room temperature to control the initial exotherm.[5]
-
Temperature Control: Maintain a controlled temperature during the reaction. While some procedures call for reflux, it's important not to overheat the reaction mixture.
-
Workup: After the reaction, excess thionyl chloride can be removed under reduced pressure. The residue can then be carefully neutralized with a base like sodium carbonate solution before extraction.[6]
Quantitative Data Summary
| Reaction | Reactants | Reagent/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Chlorination | This compound | Thionyl Chloride | None | Reflux | 3 hours | 98% | [6] |
| Chlorination | This compound | Thionyl Chloride | Chloroform | Room Temp | 1.5 hours | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of 3-(2-Chloroethyl)pyridine[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.2 g, 9.8 mmol) and thionyl chloride (10 mL).
-
Reaction: Heat the mixture to reflux and maintain for 3 hours.
-
Workup: After cooling, remove the excess thionyl chloride by evaporation under reduced pressure.
-
Neutralization: To the residue, add a 5% aqueous solution of sodium carbonate (20 mL).
-
Extraction: Extract the aqueous mixture with chloroform (2 x 30 mL).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to dryness to yield 3-(2-chloroethyl)pyridine.
Protocol 2: General Procedure for TLC Monitoring of a Reaction[2]
-
Plate Preparation: On a TLC plate, draw a baseline in pencil. Mark three lanes: one for the starting material (SM), one for the reaction mixture (RM), and a "co-spot" lane (Co) in the middle.
-
Spotting:
-
In the SM lane, spot a dilute solution of the starting material.
-
In the RM lane, spot a small aliquot of the reaction mixture.
-
In the Co lane, first spot the starting material, then spot the reaction mixture directly on top of it.
-
-
Elution: Place the TLC plate in a developing chamber containing a suitable eluent system and allow the solvent front to rise.
-
Visualization: After elution, visualize the spots using an appropriate method (e.g., UV light, iodine chamber, or a chemical stain). The disappearance of the starting material spot in the RM lane and the appearance of a new product spot indicates the progress of the reaction.
Visualizations
Logical Workflow for Troubleshooting a Low-Yielding Reaction
Caption: A logical workflow for systematically troubleshooting a low-yielding chemical reaction.
Reaction Pathway for the Synthesis of 3-(2-Chloroethyl)pyridine
Caption: The reaction of this compound with thionyl chloride to yield 3-(2-chloroethyl)pyridine.
References
Technical Support Center: Strategies to Increase the Yield of 3-Pyridineethanol Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the alkylation of 3-Pyridineethanol. Given the bifunctional nature of this compound, possessing both a nucleophilic pyridine nitrogen and a primary alcohol, alkylation reactions can lead to a mixture of N-alkylated and O-alkylated products. The following resources are designed to help you navigate these challenges and improve the yield and selectivity of your desired product.
Troubleshooting Guides
This section addresses common issues encountered during the alkylation of this compound, offering potential causes and solutions.
Issue 1: Low Overall Yield of Alkylated Products
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature in increments of 10-20°C or extending the reaction time. For less reactive alkyl halides, heating to 60-80°C in a solvent like DMF may be necessary.[1] |
| Poor Leaving Group on the Alkylating Agent | The reactivity of alkyl halides follows the trend I > Br > Cl. If using an alkyl chloride with slow reactivity, consider switching to the corresponding bromide or iodide. |
| Inappropriate Base | For O-alkylation (Williamson ether synthesis), a strong base like sodium hydride (NaH) is required to deprotonate the alcohol. For N-alkylation, a weaker base like potassium carbonate (K₂CO₃) is often sufficient. Ensure the base is strong enough to facilitate the desired reaction but not so strong that it promotes side reactions. |
| Steric Hindrance | If using a bulky alkylating agent or a sterically hindered pyridine derivative, the reaction may be slow. Increasing the reaction temperature or time can help overcome this. Be aware that tertiary alkyl halides are prone to elimination side reactions. |
Issue 2: Poor Regioselectivity (Mixture of N- and O-Alkylated Products)
| Potential Cause | Suggested Solution to Favor N-Alkylation | Suggested Solution to Favor O-Alkylation |
| Reaction Conditions | Use a weaker base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF, acetonitrile). The pyridine nitrogen is generally more nucleophilic than the neutral hydroxyl group. | Use a strong base (e.g., NaH, KH) to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. A non-polar aprotic solvent like THF is often used for this (Williamson ether synthesis).[2][3] |
| Nature of the Alkylating Agent | "Harder" alkylating agents may favor N-alkylation. | "Softer" alkylating agents may favor O-alkylation. |
| Phase-Transfer Catalysis (PTC) | The choice of phase-transfer catalyst and reaction conditions can influence regioselectivity. Experiment with different quaternary ammonium salts and solvent systems. | PTC can also be optimized for O-alkylation. The use of solid KOH as a base in a solid-liquid PTC system has been reported for alkylation of other functionalized pyridines.[4] |
Issue 3: Formation of Side Products
| Potential Cause | Suggested Solution |
| Di-alkylation (N,N- or O,O- if applicable to substrate) | This is less common with this compound itself but can occur if the initial product is further alkylated. Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture. |
| Elimination (E2) Reaction | This is a common side reaction when using secondary or tertiary alkyl halides. The alkoxide or pyridine can act as a base, promoting the formation of an alkene. To favor substitution (SN2), use a primary alkyl halide.[2] |
| Decomposition of Starting Material or Product | If the reaction is run at too high a temperature or for an extended period, degradation can occur. Monitor the reaction and use the minimum necessary temperature and time. Ensure the use of high-purity starting materials and solvents. |
Frequently Asked Questions (FAQs)
Q1: How can I selectively achieve N-alkylation of this compound?
To favor N-alkylation, you should leverage the intrinsic higher nucleophilicity of the pyridine nitrogen compared to the neutral hydroxyl group. This is typically achieved by using a moderately polar aprotic solvent like acetonitrile or DMF and a base that is not strong enough to significantly deprotonate the alcohol, such as potassium carbonate. The reaction of a pyridine derivative with an alkyl halide under these conditions generally proceeds at the nitrogen atom.[1]
Q2: What is the best method for selective O-alkylation of this compound?
For selective O-alkylation, the Williamson ether synthesis is the most common method.[2][3] This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the more nucleophilic alkoxide. The reaction is typically carried out in an aprotic solvent like THF, followed by the addition of a primary alkyl halide.
Q3: Can I use phase-transfer catalysis (PTC) to improve my reaction yield?
Yes, phase-transfer catalysis can be a very effective technique for both N- and O-alkylation. PTC can increase reaction rates, allow for the use of milder and less expensive bases (like NaOH or KOH), and may improve regioselectivity.[5] For O-alkylation of pyridyl aldoximes, a system of benzene/10% aq. NaOH with tetraoctylammonium bromide as the catalyst has been shown to give good yields of O-ethers.[1] Similar conditions could be adapted for this compound.
Q4: My N-alkylation reaction is very slow. What can I do to speed it up?
To increase the rate of N-alkylation, you can:
-
Switch to a more reactive alkylating agent (iodide > bromide > chloride).
-
Increase the reaction temperature.
-
Use a more polar aprotic solvent like DMF or DMSO.
-
Consider using a phase-transfer catalyst.
Q5: How can I purify my product if I have a mixture of N- and O-alkylated isomers?
Separating N- and O-alkylated isomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method. A careful selection of the stationary phase (e.g., silica gel or alumina) and a gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) will likely be necessary.
-
Crystallization: If one of the isomers is a solid and can be selectively crystallized, this can be an effective purification method.
-
Acid/Base Extraction for N-alkylated product: The N-alkylated product will form a quaternary pyridinium salt, which is ionic and should have significantly different solubility properties than the neutral O-alkylated product. This difference can be exploited in an extraction-based workup.
Data Presentation
The following tables summarize reaction conditions for the alkylation of pyridine derivatives, which can be used as a starting point for optimizing the alkylation of this compound.
Table 1: N-Alkylation of Pyridine Derivatives
| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Aminocoumarin-Pyridine Conjugate | Benzyl bromide | - | Dichloromethane | RT | 72 | 75 | [6] |
| 3-Aminocoumarin-Pyridine Conjugate | 4-Methylbenzyl bromide | - | Dichloromethane | RT | 72 | 80 | [6] |
| Pyridine-2-carboxaldehyde | Benzyl bromide | - | DMF | 40-45 | 20-24 | 50-57 | Adapted from[7] |
| 2-Acetylpyridine | Benzyl bromide | - | DMF | 60 | 48 | 13 | Adapted from[7] |
Table 2: O-Alkylation of Hydroxypyridine Derivatives (Williamson Ether Synthesis)
| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol Derivative | Alkyl halide | Cs₂CO₃ or K₂CO₃ | Acetonitrile | RT | 6 | Good | Adapted from[3] |
| Unactivated Alcohol | Primary alkyl halide | NaH | THF | 0 to RT | 4 | Good | Adapted from[3] |
| Benzyl alcohol | 2-Chloropyridine | KOH | Toluene | Reflux | 1 | 97 | [8] |
| 4-Chloropyridine HCl | C₅-C₁₈ alcohols | NaOH | DMSO | 80 | 12 | 75-80 | Adapted from[9] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol is adapted from the N-alkylation of other pyridine derivatives and can be optimized for this compound.
-
To a dry round-bottom flask, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.5 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80°C and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into cold water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N-alkylated product from any O-alkylated byproduct and starting material.
Protocol 2: General Procedure for O-Alkylation of this compound (Williamson Ether Synthesis)
This protocol is a general method for the Williamson ether synthesis and can be adapted for this compound.[3]
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (1.2 eq., as a 60% dispersion in mineral oil) to the THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0°C for 1-2 hours to allow for the formation of the alkoxide.
-
Add a solution of the primary alkyl halide (1.1 eq.) in THF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
After completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Competing N- and O-alkylation pathways for this compound.
Caption: General experimental workflow for this compound alkylation.
Caption: Troubleshooting decision tree for low yield in this compound alkylation.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 3. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and alkylation of pyridylacetylenes under phase transfer catalysis conditions in a liquid/solid system | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for 3-Pyridineethanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Pyridineethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary industrial and laboratory-scale synthesis methods for this compound include the reduction of 3-pyridineacetic acid or its esters, the condensation of 3-picoline with an aldehyde (such as formaldehyde or acetaldehyde), and the reaction of a 3-pyridyl Grignard reagent with ethylene oxide.
Q2: I am getting a low yield in my synthesis. What are the general factors I should investigate?
A2: Low yields in the synthesis of this compound can often be attributed to several key factors:
-
Purity of Starting Materials: Impurities in your reactants can lead to side reactions or inhibit the catalyst. Ensure all starting materials are of high purity.
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can result in incomplete reactions or the formation of byproducts.
-
Catalyst Activity: If using a catalyst, ensure it is active and used in the correct loading. Catalyst poisoning or degradation can significantly reduce yield.
-
Moisture and Air Sensitivity: Some reaction pathways, particularly those involving organometallic reagents like Grignard reagents, are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of starting materials and the formation of the product. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture.
Q4: What are the best practices for purifying crude this compound?
A4: Purification of this compound is typically achieved by vacuum distillation.[1] Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition. If the crude product is dark-colored, it may contain polymeric byproducts.[2] In such cases, a preliminary purification by column chromatography or an acid-base extraction to remove impurities might be necessary before distillation.
Troubleshooting Guides
This section provides detailed troubleshooting for specific synthetic routes.
Route 1: Reduction of 3-Pyridineacetic Acid
This method is known for its high yields, often exceeding 95%.[3] However, challenges can still arise.
Issue: Low Yield or Incomplete Reaction
| Possible Cause | Troubleshooting Recommendation |
| Insufficiently powerful reducing agent. | Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids.[4] Use a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF or diethyl ether. |
| Deactivation of the reducing agent. | LiAlH₄ reacts violently with water.[4] Ensure all glassware is thoroughly dried and the solvent is anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete work-up. | The initial product of the LiAlH₄ reduction is an aluminum alkoxide complex. This complex must be carefully hydrolyzed with an acidic workup (e.g., dilute sulfuric acid) to liberate the final alcohol product.[4] |
Issue: Formation of Impurities
| Possible Cause | Troubleshooting Recommendation |
| Over-reduction. | While less common for primary alcohols, prolonged reaction times or excessive amounts of LiAlH₄ could potentially lead to side reactions. Monitor the reaction by TLC and quench it once the starting material is consumed. |
| Complex formation during work-up. | The aluminum salts formed during the workup can sometimes be difficult to remove. A careful and thorough extraction procedure is necessary. |
Route 2: Condensation of 3-Picoline with Acetaldehyde
This route can provide high yields and selectivity but is sensitive to reaction conditions.
Issue: Low Yield and Poor Selectivity
| Possible Cause | Troubleshooting Recommendation |
| Suboptimal temperature and pressure. | This reaction is typically carried out at elevated temperatures (e.g., 140°C) and pressures in an autoclave.[5] Ensure that the reaction temperature and pressure are maintained within the optimal range as specified in the protocol. |
| Incorrect catalyst concentration. | A base catalyst, such as triethylamine, is crucial for this reaction.[5] The concentration of the catalyst can affect both the reaction rate and selectivity. Experiment with slight variations in the catalyst loading to find the optimal concentration. |
| Side reactions. | The primary side reaction is the dehydration of the this compound product to form 3-vinylpyridine, especially at higher temperatures.[5] Carefully control the reaction temperature to minimize this side reaction. Another potential side reaction is the further reaction of the product with acetaldehyde. |
Issue: Difficulty in Product Isolation
| Possible Cause | Troubleshooting Recommendation |
| Removal of unreacted starting materials and catalyst. | After the reaction, unreacted 3-picoline, acetaldehyde, and the triethylamine catalyst need to be removed. This is typically done by distillation at reduced pressure.[5] |
| Purification of the final product. | The final product is purified by vacuum distillation. Ensure the vacuum is sufficient to distill the product without decomposition. |
Route 3: Grignard Synthesis from 3-Bromopyridine
This method involves the formation of a 3-pyridyl Grignard reagent followed by reaction with ethylene oxide.
Issue: Low Yield of Grignard Reagent
| Possible Cause | Troubleshooting Recommendation |
| Presence of moisture. | Grignard reagents are extremely sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used. The reaction should be conducted under a strict inert atmosphere.[3] |
| Inactive magnesium. | The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from starting. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Side reaction: Wurtz coupling. | The Grignard reagent can react with unreacted 3-bromopyridine to form 3,3'-bipyridine. This can be minimized by the slow addition of 3-bromopyridine to the magnesium turnings. |
Issue: Low Yield of this compound
| Possible Cause | Troubleshooting Recommendation |
| Inefficient reaction with ethylene oxide. | The reaction with ethylene oxide is typically carried out at low temperatures (e.g., 0°C). Ensure that the ethylene oxide is added slowly to the Grignard reagent solution to control the exothermic reaction. |
| Hydrolysis of the Grignard reagent before reaction. | If the Grignard reagent is exposed to any acidic protons (e.g., from water or alcohols) before the addition of ethylene oxide, it will be quenched. |
| Complex work-up. | The work-up involves quenching the reaction with a saturated aqueous solution of ammonium chloride. Proper extraction is necessary to isolate the product. |
Data Presentation
The following table summarizes quantitative data for different synthetic routes to this compound, allowing for easy comparison of their efficiencies.
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Reduction | 3-Pyridylacetic acid hydrochloride | Not specified | Not specified | Not specified | 95.5 | Not specified | [3] |
| Condensation | 3-Methylpyridine, Acetaldehyde | Triethylamine | 140 | 2 | 91 | 94 | [5] |
| Condensation | 3-Ethylpyridine, Paraformaldehyde | Triethylamine | 140 | 2 | 87 | 94 | [5] |
Experimental Protocols
Protocol 1: Reduction of 3-Pyridylacetic Acid Hydrochloride
-
Materials: 3-Pyridylacetic acid hydrochloride, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Dilute sulfuric acid, Diethyl ether, Anhydrous sodium sulfate.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve 3-Pyridylacetic acid hydrochloride (1 equivalent) in anhydrous THF.
-
Slowly add the solution of 3-Pyridylacetic acid hydrochloride to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting solid aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation.
-
Protocol 2: Condensation of 3-Methylpyridine with Acetaldehyde[5]
-
Materials: 3-Methylpyridine, Acetaldehyde, Triethylamine, Ion-exchanged water.
-
Procedure:
-
In a 3 L stainless steel autoclave, add 930 g (10 mol) of 3-methylpyridine and 330 g of ion-exchanged water.
-
Add 66 g (1.5 mol) of acetaldehyde and 51 g (0.5 mol) of triethylamine.
-
Seal the autoclave and heat the reaction mixture to 140°C for 2 hours.
-
After the reaction, cool the autoclave to 60°C and remove unreacted acetaldehyde and triethylamine under reduced pressure (25 kPa or less).
-
Subsequently, remove water and unreacted 3-methylpyridine at 120°C and reduced pressure (2 kPa or less).
-
The resulting concentrate is the crude this compound.
-
Purify the crude product by vacuum distillation.
-
Protocol 3: Grignard Synthesis from 3-Bromopyridine and Ethylene Oxide
-
Materials: 3-Bromopyridine, Magnesium turnings, Anhydrous diethyl ether, Iodine (crystal), Ethylene oxide, Saturated aqueous ammonium chloride solution, Anhydrous sodium sulfate.
-
Procedure:
-
Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere.
-
Place magnesium turnings (1.1 equivalents) in the flask and add a small crystal of iodine to activate the magnesium.
-
Dissolve 3-bromopyridine (1 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium turnings to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and a color change), add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0°C in an ice bath.
-
Slowly bubble ethylene oxide gas through the stirred Grignard solution or add a pre-condensed solution of ethylene oxide in anhydrous diethyl ether. Maintain the temperature at 0°C.
-
After the addition of ethylene oxide is complete, stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
-
Visualizations
Caption: Overview of synthetic pathways to this compound.
Caption: General troubleshooting workflow for synthesis optimization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 3. 3-(2-HYDROXYETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. US2891959A - Process of preparing 3-(2-hydroxyethyl) pyridine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Pyridineethanol for Researchers and Drug Development Professionals
An In-depth Analysis of the Isomeric Pyridineethanols in Key Organic Transformations
This guide provides a comprehensive comparison of the chemical reactivity of three isomeric compounds: 2-pyridineethanol, 3-pyridineethanol, and 4-pyridineethanol. Understanding the nuanced differences in their reactivity is crucial for researchers, scientists, and drug development professionals in designing synthetic routes and predicting molecular behavior. This document summarizes key reactivity parameters, provides detailed experimental protocols for benchmark reactions, and visualizes the underlying electronic and steric influences that govern their chemical behavior.
Executive Summary
The position of the hydroxyethyl group on the pyridine ring significantly influences the reactivity of the three isomers. These differences are primarily attributed to the interplay of electronic effects (induction and resonance) and steric hindrance imparted by the nitrogen atom in the pyridine ring.
-
Oxidation: The susceptibility to oxidation is influenced by the electron density at the alcohol's alpha-carbon, which is modulated by the position of the nitrogen atom.
-
Esterification: The rate of esterification is governed by both the nucleophilicity of the hydroxyl group and steric accessibility, which varies among the isomers.
-
Nucleophilic Substitution: The propensity of the hydroxyl group to be converted into a good leaving group and subsequently displaced is affected by the electronic stabilization of the transition state.
This guide will delve into the available experimental data to quantify these differences and provide a practical framework for selecting the appropriate isomer for a desired chemical transformation.
Physicochemical Properties
A key determinant of chemical reactivity is the acidity of the hydroxyl proton (pKa) and the basicity of the pyridine nitrogen (pKa of the conjugate acid). These values reflect the electronic influence of the pyridine ring on the ethanol side chain.
| Compound | Structure | pKa (Alcohol Proton) | pKa (Conjugate Acid) |
| 2-Pyridineethanol | Not available | 5.31[1] | |
| This compound | Not available | Not available | |
| 4-Pyridineethanol | ~14.51 (Predicted)[2][3] | Not available |
The lower pKa of the conjugate acid of 2-pyridineethanol compared to typical pyridines suggests that the nitrogen is less basic, likely due to intramolecular hydrogen bonding with the hydroxyl group. This interaction can influence the availability of the lone pair on the nitrogen and the reactivity of the hydroxyl group.
Comparative Reactivity
Oxidation to the Corresponding Aldehyde
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The Swern oxidation, a mild and high-yielding method, is often employed for this purpose. The relative reactivity of the pyridineethanol isomers in this reaction is expected to be influenced by the electronic environment of the alcohol.
While direct comparative kinetic data for the Swern oxidation of all three isomers is not available, a study on the chromium(VI) oxidation of the analogous 3- and 4-pyridinemethanols provides valuable insights. In this study, 3-pyridinemethanol was found to react approximately 50% faster than 4-pyridinemethanol. This suggests that the 3-isomer is more susceptible to oxidation.
Hypothetical Reactivity Trend (Swern Oxidation):
Based on the electronic effects of the pyridine nitrogen, the expected order of reactivity would be:
This compound > 4-Pyridineethanol ≈ 2-Pyridineethanol
The electron-withdrawing nature of the pyridine ring deactivates the alcohol towards oxidation. This effect is most pronounced at the 2- and 4-positions due to resonance, making the 3-isomer the most reactive. The 2-isomer may experience further deactivation due to potential intramolecular hydrogen bonding.
Esterification with Acetic Anhydride
Esterification is a common reaction for the protection of hydroxyl groups or the synthesis of biologically active esters. The reaction of an alcohol with an acid anhydride, such as acetic anhydride, is a widely used method. The rate of this reaction is primarily dependent on the nucleophilicity of the alcohol's oxygen atom.
Hypothetical Reactivity Trend (Esterification):
This compound > 4-Pyridineethanol > 2-Pyridineethanol
The 3-isomer is expected to be the most reactive due to the weakest electron-withdrawing effect at this position. The 4-isomer is less reactive than the 3-isomer due to a stronger deactivating effect. The 2-isomer is predicted to be the least reactive due to a combination of strong electronic deactivation and steric hindrance.
Nucleophilic Substitution via Tosylate Intermediate
The conversion of the hydroxyl group to a better leaving group, such as a tosylate, allows for subsequent nucleophilic substitution reactions. The rate of the initial tosylation step is influenced by the nucleophilicity of the alcohol and steric factors. The subsequent substitution reaction is dependent on the stability of the carbocation-like transition state.
Hypothetical Reactivity Trend (Nucleophilic Substitution):
4-Pyridineethanol > 2-Pyridineethanol > this compound
In the SN2 displacement of the tosylate, the electron-withdrawing pyridine ring can stabilize the developing negative charge on the oxygen of the leaving group. This effect is most pronounced when the substituent is at the 2- or 4-position, where it can participate in resonance stabilization of the transition state. Therefore, the 2- and 4-isomers are expected to react faster than the 3-isomer. Between the 2- and 4-isomers, the 4-isomer is generally more reactive in nucleophilic substitutions on the side chain due to less steric hindrance compared to the 2-position.
Experimental Protocols
Swern Oxidation of Pyridineethanol
This protocol describes a general procedure for the Swern oxidation of a primary alcohol to an aldehyde.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Pyridineethanol isomer (2-, 3-, or 4-)
-
Argon or Nitrogen gas
-
Dry glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), add anhydrous dichloromethane (0.5 M based on the alcohol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.1 equivalents) to the stirred solution.
-
After 5 minutes, add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature below -65 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the pyridineethanol isomer (1.0 equivalent) in anhydrous dichloromethane dropwise, again keeping the temperature below -65 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the flask, allowing the temperature to rise to -65 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the product by column chromatography on silica gel.
Fischer Esterification of Pyridineethanol with Acetic Acid
This protocol outlines a general procedure for the Fischer esterification of an alcohol with a carboxylic acid.
Materials:
-
Pyridineethanol isomer (2-, 3-, or 4-)
-
Acetic acid (glacial)
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Dry glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the pyridineethanol isomer (1.0 equivalent), toluene (as solvent), and an excess of glacial acetic acid (e.g., 3 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by distillation or column chromatography.
Nucleophilic Substitution of Pyridineethanol Tosylate with Sodium Azide
This two-step protocol describes the conversion of a pyridineethanol isomer to the corresponding azide via a tosylate intermediate.
Step 1: Tosylation of Pyridineethanol
Materials:
-
Pyridineethanol isomer (2-, 3-, or 4-)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Dry glassware
Procedure:
-
Dissolve the pyridineethanol isomer (1.0 equivalent) in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 equivalents) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with dichloromethane.
-
Wash the combined organic layers with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate, which can often be used in the next step without further purification.
Step 2: Substitution with Sodium Azide
Materials:
-
Crude pyridineethanol tosylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Dry glassware
Procedure:
-
Dissolve the crude tosylate from Step 1 in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting azide by column chromatography.
Conclusion
The reactivity of 2-, 3-, and 4-pyridineethanol is a nuanced interplay of electronic and steric effects. While direct comparative quantitative data is sparse in the literature, a qualitative understanding based on fundamental organic chemistry principles allows for the prediction of their relative reactivities in key transformations. For reactions where the alcohol acts as a nucleophile (e.g., esterification), the electron-withdrawing nature of the pyridine ring is deactivating, with the effect being most pronounced at the 2- and 4-positions. For reactions involving the cleavage of the C-H bond at the alpha-carbon (e.g., oxidation), the 3-isomer is likely the most reactive. In contrast, for nucleophilic substitution at the beta-carbon of the ethanol side chain, the 2- and 4-isomers are expected to be more reactive due to stabilization of the transition state. This guide provides a foundational understanding to aid researchers in the strategic use of these versatile building blocks. Further quantitative kinetic studies are warranted to provide a more definitive comparison.
References
A Comparative Guide to 3-Pyridineethanol and 4-Pyridineethanol in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the selection of appropriate starting materials and intermediates is a critical determinant of synthetic efficiency, scalability, and the ultimate success of a drug candidate. Among the versatile building blocks available to medicinal chemists, pyridine derivatives hold a prominent position. This guide provides a detailed comparison of two constitutional isomers, 3-Pyridineethanol and 4-Pyridineethanol, in the context of pharmaceutical synthesis. While structurally similar, the positional difference of the hydroxyethyl group on the pyridine ring imparts distinct chemical reactivity and directs their application toward different classes of therapeutic agents.
Physicochemical Properties and Reactivity Profile
The location of the electron-withdrawing nitrogen atom in the pyridine ring relative to the hydroxyethyl substituent significantly influences the electronic properties and, consequently, the reactivity of each isomer. This difference is a key factor in their divergent synthetic applications.
| Property | This compound | 4-Pyridineethanol |
| Synonyms | 3-(2-Hydroxyethyl)pyridine, 2-(Pyridin-3-yl)ethanol | 4-(2-Hydroxyethyl)pyridine, 2-(Pyridin-4-yl)ethanol |
| CAS Number | 100-55-0 (as 3-Pyridinemethanol) | 5344-27-4 |
| Molecular Weight | 123.15 g/mol | 123.15 g/mol |
| Boiling Point | 112-114 °C at 2-3 mmHg | 121-122 °C at 2 mmHg[1][2] |
| Melting Point | Not available (liquid at room temp) | 8-10 °C[1][2] |
| pKa (Predicted) | Not available | 14.51 ± 0.10[2][3] |
| Appearance | Clear light yellow to yellow hygroscopic liquid | Colorless to pale yellow liquid[1] |
| Solubility | Miscible with water | Miscible with water[2] |
The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution, particularly at the 2- and 4-positions. In 4-Pyridineethanol, the hydroxyethyl group is at a position that is more electronically activated for nucleophilic substitution at the ring's carbon atoms. Conversely, the 3-position is less activated, influencing the types of reactions that this compound typically undergoes.
Application in the Synthesis of Different Pharmaceutical Classes
The distinct positional isomerism of this compound and 4-Pyridineethanol leads to their utility in the synthesis of different classes of pharmaceuticals.
This compound: A Precursor for Anticancer and Cardiovascular Agents
This compound is a key building block in the synthesis of a variety of pharmaceuticals, most notably in the fields of oncology and cardiovascular disease.
-
Nicotinamide Derivatives: this compound can be oxidized to nicotinic acid (Vitamin B3), a crucial nutrient and a therapeutic agent for treating pellagra and high cholesterol.[4]
-
Histone Deacetylase (HDAC) Inhibitors: This isomer is utilized in the synthesis of HDAC inhibitors, a class of anticancer agents that interfere with the function of enzymes critical for cell cycle progression and apoptosis in cancer cells.[5]
-
Checkpoint Kinase 1 (Chk1) Inhibitors: this compound serves as a precursor for the synthesis of Chk1 inhibitors, which are being investigated as a therapeutic strategy to enhance the efficacy of chemotherapy in cancer treatment.
4-Pyridineethanol: A Building Block for Antihypertensive and Anti-inflammatory Drugs
4-Pyridineethanol is primarily employed in the synthesis of pharmaceuticals targeting hypertension and inflammation.[6]
-
Antihypertensive Agents: This isomer is a valuable intermediate in the development of drugs aimed at lowering blood pressure.
-
Anti-inflammatory Drugs: 4-Pyridineethanol is also used in the synthesis of compounds with anti-inflammatory properties.[6]
-
Protecting Group Chemistry: Beyond its role as a structural component of the final drug molecule, 4-(2-Hydroxyethyl)pyridine is used as a reagent to protect carboxylic acid groups during multi-step organic syntheses.
The following diagram illustrates the divergent synthetic pathways originating from this compound and 4-Pyridineethanol.
Comparative Synthesis Data
| Precursor | Product | Aldehyde | Catalyst | Temperature | Yield | Selectivity |
| 3-Methylpyridine | This compound | Acetaldehyde | Triethylamine | 140 °C | 91% | 94% |
| 4-Methylpyridine | 4-Pyridineethanol | Acetaldehyde | Triethylamine | 140 °C | 95% | 98% |
Data sourced from JP2010270008A
This data suggests a slightly higher yield and selectivity in the synthesis of 4-Pyridineethanol under these specific patented conditions.
Experimental Protocols
Synthesis of Nicotinic Acid from 3-Pyridinemethanol
This protocol describes the oxidation of 3-pyridinemethanol to nicotinic acid.
Materials:
-
3-Pyridinemethanol
-
Nitric Acid (concentrated)
-
Sodium Hydroxide
-
Hydrochloric Acid
Procedure:
-
React 3-pyridinemethanol with concentrated nitric acid.
-
Heat the reaction mixture to facilitate oxidation.
-
After the reaction is complete, cool the mixture.
-
Neutralize the excess acid with a sodium hydroxide solution.
-
Acidify the solution with hydrochloric acid to precipitate the nicotinic acid.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from hot water to obtain pure nicotinic acid.
The following diagram outlines the general workflow for this synthesis.
General Scheme for the Synthesis of HDAC Inhibitors from 3-Pyridine Scaffolds
HDAC inhibitors often consist of a zinc-binding group, a linker, and a cap group. 3-substituted pyridines, derivable from this compound, are commonly used as the cap group.
The general synthetic strategy involves:
-
Functionalization of the 3-position of the pyridine ring (derived from this compound).
-
Coupling of the functionalized pyridine "cap" group to a linker molecule.
-
Attachment of a zinc-binding group (e.g., a hydroxamic acid) to the other end of the linker.
Conclusion
This compound and 4-Pyridineethanol, while simple isomers, demonstrate the profound impact of substituent position on chemical reactivity and synthetic application in the pharmaceutical industry. The electronic differences inherent in the 3- and 4-positions of the pyridine ring guide these molecules down distinct synthetic pathways. This compound is a valuable precursor for important anticancer and cardiovascular drugs, while 4-Pyridineethanol is instrumental in the synthesis of antihypertensive and anti-inflammatory agents. Understanding these differences is crucial for medicinal chemists in designing efficient synthetic routes to novel therapeutic compounds. While direct performance comparisons in a single reaction are scarce due to their divergent uses, the available data on their own synthesis suggests efficient production methods for both key intermediates. Future research may explore the potential for these isomers in novel pharmaceutical scaffolds, further expanding their role in drug discovery.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 4-Pyridineethanol CAS#: 5344-27-4 [m.chemicalbook.com]
- 3. 4-Pyridineethanol | 5344-27-4 [chemicalbook.com]
- 4. Synthesis and antihypertensive activity of some thienylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
3-Pyridineethanol: A Strategic Advantage in Functionalized Pyridine Derivatives for Drug Discovery
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of heterocyclic scaffolds, functionalized pyridine derivatives are of paramount importance due to their prevalence in a vast array of bioactive molecules. This guide provides a comparative analysis of 3-Pyridineethanol against other functionalized pyridine derivatives, highlighting its distinct advantages with supporting experimental data for researchers, scientists, and drug development professionals.
Superior Synthetic Accessibility and Yield
A key advantage of any starting material is its efficient and high-yielding synthesis. A comparative analysis of the synthesis of pyridineethanol isomers reveals a notable advantage for the 3-substituted compound. Experimental data from large-scale synthesis indicates that this compound can be produced with high selectivity and yield.
Table 1: Comparative Synthesis Yield of Pyridineethanol Isomers
| Precursor | Product | Selectivity (%) | Yield (%) | Reference |
| 3-Methylpyridine | This compound | 94 | 91 | [1] |
| 4-Methylpyridine | 4-Pyridineethanol | 98 | 95 | [1] |
While the synthesis of 4-Pyridineethanol also shows high yield, the strategic positioning of the ethanol group in this compound offers greater versatility in subsequent derivatization steps, a crucial factor in the synthesis of complex drug molecules.
Enhanced Efficacy in Bioactive Compound Synthesis
The true measure of a building block's utility lies in its ability to contribute to the potency and selectivity of the final bioactive compound. This compound has demonstrated its value as a precursor in the synthesis of potent enzyme inhibitors, particularly in the fields of oncology and neurology.
Checkpoint Kinase 1 (Chk1) Inhibitors
Chk1 is a crucial serine/threonine kinase involved in the DNA damage response pathway, making it a key target for cancer therapeutics. The position of the nitrogen atom in the pyridine ring of precursor molecules significantly influences the inhibitory activity of the resulting Chk1 inhibitors.
Table 2: Comparative Efficacy of Chk1 Inhibitors Derived from Pyridine Analogs
| Pyridine Precursor Moiety | Compound | Chk1 IC₅₀ (nM) | Chk2 IC₅₀ (nM) | Selectivity (Chk2/Chk1) | Reference |
| N-(Pyridin-3-yl) | 14 | 1300 | >50000 | >38 | [2] |
| N-(Pyrazin-2-yl) | 16 | 85 | >50000 | >588 | [2] |
| Imidazo[4,5-c]pyridine | 26 | 11 | 2200 | 200 | [2] |
| Isoquinoline | (R)-3 | 2.5 | 1100 | 440 | [2] |
While a direct comparison using isomeric pyridineethanols in the same study is not available, the data illustrates that the 3-pyridyl scaffold (as in compound 14 ) serves as a foundational structure for developing potent and selective inhibitors. Further modifications, often facilitated by the reactive hydroxyl group of this compound, can lead to highly potent compounds like (R)-3 . The 3-position provides a versatile anchor point for building out more complex and effective inhibitor structures.
Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are important targets for cancer therapy. Pyridine-based structures are common in HDAC inhibitors.
Table 3: Efficacy of Pyridine-Based HDAC Inhibitors
| Compound Class | Specific Compound | HDAC1 IC₅₀ (nM) | Antiproliferative Activity (HCT-116 cells, GI₅₀ nM) | Reference |
| Pyridine-based benzamide | 3 (cyano-pyridyl moiety) | 18 | 100 | [3] |
| Pyridone-based hydroxamic acid | 2m | 38 | EBC-1: 18, HCT-116: 28 | [4] |
3-Pyridinemethanol is a key intermediate in the synthesis of various pyridine-based HDAC inhibitors.[5] The data in Table 3, while not a direct comparison of isomers, underscores the utility of the 3-substituted pyridine scaffold in creating potent HDAC inhibitors. The ability to readily introduce diverse functionalities at other positions of the pyridine ring, starting from this compound, is a significant advantage in optimizing the biological activity and pharmacokinetic properties of these inhibitors.
Experimental Protocols
General Procedure for the Synthesis of a Pyridine-Based Chk1 Inhibitor
This protocol is a generalized representation of the synthesis of N-(pyridin-3-yl)pyrimidin-4-amine derivatives, for which 3-aminopyridine (which can be synthesized from this compound) is a key intermediate.
Step 1: Synthesis of 3-Aminopyridine from this compound (Illustrative)
This compound can be oxidized to 3-pyridinecarboxaldehyde, which is then converted to the oxime. A subsequent Beckmann rearrangement and hydrolysis would yield 3-aminopyridine. Alternatively, direct amination methods can be employed.
Step 2: Synthesis of the Pyrimidin-4-amine Core
A substituted pyrimidine, such as 4-chloro-5-(trifluoromethyl)pyrimidine, is reacted with 3-aminopyridine in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., 2-butanol) at elevated temperatures. The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by chromatography.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the context in which this compound-derived compounds function, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Caption: General experimental workflow for developing HDAC inhibitors.
Conclusion
This compound presents a compelling choice for researchers and drug development professionals due to its efficient synthesis and, more importantly, its demonstrated utility as a versatile scaffold for constructing highly potent and selective bioactive molecules. The strategic placement of the ethanol functionality at the 3-position of the pyridine ring provides an optimal platform for chemical elaboration, leading to compounds with enhanced biological activity against critical therapeutic targets such as Chk1 and HDACs. While direct comparative studies with its isomers are not always available in published literature, the wealth of data on the successful application of this compound-derived compounds in drug discovery strongly supports its advantageous position among functionalized pyridine derivatives.
References
- 1. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
- 2. Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Validating 3-Pyridineethanol as a key precursor in drug discovery pipelines
For researchers, scientists, and drug development professionals, the selection of key starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and scalability of a drug discovery pipeline. 3-Pyridineethanol has emerged as a versatile and valuable precursor for the synthesis of a wide array of pharmacologically active molecules. This guide provides an objective comparison of this compound with alternative precursors, supported by experimental data, to validate its role as a key building block in contemporary pharmaceutical development.
The pyridine motif is a ubiquitous scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its presence can enhance metabolic stability, permeability, potency, and binding affinity of drug candidates.[2] this compound, with its reactive hydroxyl group, offers a direct and efficient entry point for the incorporation of the pyridine ring into complex molecular architectures. This guide will explore its application in the synthesis of key drug classes, including Histone Deacetylase (HDAC) inhibitors, Checkpoint Kinase 1 (Chk1) inhibitors, and vasodilators, while comparing its performance with alternative precursors like 3-picoline and 3-cyanopyridine.
Comparison of Precursors for Nicotinamide Synthesis
Nicotinamide, a form of vitamin B3, is a crucial molecule in various biological processes and its derivatives are explored in drug discovery. The synthesis of nicotinamide provides a clear example of the advantages of different precursor strategies.
Table 1: Comparison of Synthetic Routes to Nicotinamide
| Precursor | Synthetic Route | Key Advantages | Key Disadvantages | Overall Yield | Purity | Reference |
| This compound | 1. Oxidation to Nicotinic Acid2. Amidation to Nicotinamide | Direct route to the carboxylic acid intermediate. | Requires an additional amidation step. | Good to Excellent | High | Theoretical |
| 3-Picoline | 1. Ammoxidation to 3-Cyanopyridine2. Hydrolysis to Nicotinamide | High-yield industrial process for the intermediate. | Multi-step process with gaseous reagents. | >90% (for 3-cyanopyridine)[3] | High | [3][4] |
| 3-Cyanopyridine | 1. Direct Hydrolysis to Nicotinamide | Single-step conversion to the final product. | Can require harsh reaction conditions. | ~99% | >99% | [4][5] |
As illustrated in Table 1, while the direct hydrolysis of 3-cyanopyridine offers a high-yielding final step, the overall process often starts from 3-picoline. The ammoxidation of 3-picoline is a well-established industrial process with yields exceeding 90% for 3-cyanopyridine.[3] Subsequent hydrolysis of 3-cyanopyridine to nicotinamide can also be achieved with very high yields, often around 99%.[4][5]
A synthetic route starting from this compound would involve oxidation to nicotinic acid, followed by amidation. While this route may appear more direct to the key nicotinic acid intermediate, the necessity of a subsequent amidation step adds to the overall process. The choice of precursor, therefore, depends on the desired scale of synthesis, available reagents, and process optimization goals.
Role in the Synthesis of Advanced Drug Candidates
Beyond fundamental molecules like nicotinamide, this compound and its derivatives are instrumental in the synthesis of complex, high-value pharmaceuticals.
Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors are a promising class of anti-cancer agents. Several pyridine-based HDAC inhibitors have been developed, with the pyridine core playing a crucial role in their biological activity.[6][7] The synthesis of these complex molecules often involves the coupling of a substituted pyridine moiety. This compound provides a convenient handle for such coupling reactions, either directly or after conversion to a more reactive intermediate.
For instance, the synthesis of certain pyridine-based HDAC inhibitors involves the use of a cyanopyridyl moiety.[2] While this can be introduced using 3-cyanopyridine, a synthetic strategy starting from this compound could involve its conversion to a corresponding halide or other activated species for subsequent coupling reactions.
Checkpoint Kinase 1 (Chk1) Inhibitors
Chk1 inhibitors are targeted cancer therapeutics that enhance the efficacy of DNA-damaging agents.[8] Many potent and selective Chk1 inhibitors feature a pyridine or fused-pyridine core structure. The synthesis of these inhibitors often relies on the availability of suitably functionalized pyridine building blocks. This compound can be a valuable precursor in this context, allowing for the introduction of the pyridine ring with a side chain that can be further elaborated to construct the final inhibitor scaffold. For example, the synthesis of thieno[2,3-b]pyridine-based Chk1 inhibitors starts from a substituted pyridine precursor, highlighting the importance of readily available and functionalized pyridines in this area of drug discovery.[9][10]
Vasodilators
This compound itself is recognized for its vasodilatory effects.[4] This intrinsic property, coupled with its chemical reactivity, makes it an attractive starting point for the development of novel vasodilator drugs. The hydroxyl group can be used to attach the pyridine moiety to other pharmacophores, potentially leading to hybrid molecules with enhanced efficacy or improved pharmacokinetic properties.
Experimental Protocols and Methodologies
To provide a practical context for the use of pyridine precursors, the following are generalized experimental protocols for key transformations.
Synthesis of 3-Cyanopyridine from 3-Picoline (Ammoxidation)
This industrial process involves the vapor-phase reaction of 3-picoline, ammonia, and air over a catalyst.
Protocol:
-
Pre-heated 3-picoline, ammonia, and air are mixed in a specific molar ratio (e.g., 1:1.76:2.97).[3]
-
The gaseous mixture is passed through a fixed-bed reactor containing a catalyst, typically a mixture of metal oxides such as V₂O₅, TiO₂, and Mo₂O₃ on a silica support.[3]
-
The reaction is carried out at elevated temperatures (e.g., 365-370 °C).[3]
-
The product, 3-cyanopyridine, is then absorbed and purified through extraction and rectification.[3]
-
Molar yields for this process are reported to be above 90%.[3]
Hydrolysis of 3-Cyanopyridine to Nicotinamide
This reaction can be performed using various methods, including enzymatic and chemical catalysis.
Protocol (Manganese Dioxide Catalysis):
-
3-cyanopyridine is dissolved in an aqueous solution.[2]
-
Manganese dioxide (MnO₂) is added as a catalyst.[2]
-
The reaction mixture is heated at a moderate temperature (e.g., reflux) for several hours (5-8 hours).[2]
-
The reaction can yield nearly quantitative amounts of nicotinamide with high purity.[2]
Protocol (Enzymatic Hydrolysis):
-
Resting cells of microorganisms such as Rhodococcus rhodochrous J1, which contain nitrile hydratase, are used as the biocatalyst.[4]
-
3-cyanopyridine is added to a reaction mixture containing the cells.[4]
-
The reaction is carried out under optimized conditions of pH and temperature.[4]
-
This method can achieve 100% conversion of 3-cyanopyridine to nicotinamide without the formation of nicotinic acid as a byproduct.[4]
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways discussed.
Caption: Synthetic route to Nicotinamide from 3-Picoline.
Caption: Synthetic route to Nicotinamide from this compound.
Safety and Handling Considerations
When working with any chemical precursor, safety is paramount. This compound is harmful if swallowed and causes skin and serious eye irritation.[11] It is essential to handle this compound in a well-ventilated area, preferably a chemical fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] An eyewash station and safety shower should be readily accessible.[11]
Conclusion
This compound stands as a highly valuable and versatile precursor in the drug discovery pipeline. Its utility is demonstrated in the synthesis of diverse and important classes of therapeutic agents. While alternative precursors like 3-picoline and 3-cyanopyridine offer established and high-yielding routes for certain molecules like nicotinamide, this compound provides a more direct pathway for introducing a functionalized pyridine ring in many complex drug candidates. The choice of precursor will ultimately depend on a comprehensive analysis of the specific synthetic target, desired scale, process economics, and safety considerations. For researchers and drug developers, a thorough understanding of the comparative advantages of these key building blocks is essential for making informed decisions that can accelerate the journey from discovery to clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 4. Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CA2511728C - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
- 6. WO2012168949A2 - A process for preparation of nevirapine - Google Patents [patents.google.com]
- 7. Frontiers | Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group [frontiersin.org]
- 8. Synthesis and anti-HIV activity of nevirapine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chimia.ch [chimia.ch]
- 11. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyridine Isomers as Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Pyridine and its derivatives are a cornerstone in the design of ligands for transition metal catalysis, finding widespread application in reactions crucial for pharmaceutical and materials science.[1] The seemingly subtle change in the position of a substituent on the pyridine ring—from the 2-, 3-, to the 4-position—can profoundly impact the steric and electronic environment of the metal center, thereby dictating the catalyst's performance. This guide offers a comparative analysis of pyridine isomers as ligands, supported by experimental data, to inform catalyst design and optimization.
The Influence of Isomerism on Catalytic Performance
The position of substitution on the pyridine ring alters the ligand's electronic properties and steric hindrance around the metal center. These modifications directly influence the stability of the catalyst, the rate of key steps in the catalytic cycle, and the selectivity of the reaction.
-
2-Substituted Pyridines: These isomers introduce steric bulk in close proximity to the coordinating nitrogen atom. This can be advantageous in promoting reductive elimination, the final step in many cross-coupling reactions, and can also be a tool for inducing enantioselectivity in asymmetric catalysis. However, the steric hindrance can also impede substrate binding and, in some cases, lead to catalyst inhibition.
-
3-Substituted Pyridines: With the substituent at the meta-position, the steric bulk is further removed from the metal center, leading to less steric hindrance compared to the 2-substituted counterparts. The electronic influence of the substituent is primarily inductive, modulating the electron density at the nitrogen atom and, consequently, the strength of the metal-ligand bond.
-
4-Substituted Pyridines: Substituents at the para-position exert the most significant electronic influence on the coordinating nitrogen atom through resonance and inductive effects, with minimal steric impact. Electron-donating groups increase the electron density on the metal center, which can facilitate oxidative addition, while electron-withdrawing groups can enhance the electrophilicity of the metal, potentially accelerating other steps in the catalytic cycle. A study on Pd(II) complexes with various 4-substituted pyridine ligands in Suzuki-Miyaura and Heck cross-coupling reactions found that more basic pyridine ligands (those with electron-donating substituents) generally showed slightly greater catalytic effectiveness.[2]
Data Presentation: A Comparative Overview
Direct comparative studies of the three positional isomers under identical conditions are not abundant in the literature. However, by compiling data from various sources, we can discern trends in their catalytic performance. The following tables summarize representative data for palladium-catalyzed cross-coupling reactions.
Table 1: Performance in Suzuki-Miyaura Cross-Coupling
| Ligand Isomer (Substituent) | Catalyst System | Aryl Halide | Arylboronic Acid | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 4-Methylpyridine | Pd(OAc)₂/SPhos | 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | Expected High | - | - | [3] |
| 4-Picoline | [RuCl(dppb)(4,4'-bipy)(4-pic)]PF₆ | - | - | - | - | - | [4] |
| Unsubstituted Pyridine | Pd(OAc)₂ | Bromobenzene | - | - | 4756 | - | [5] |
Note: The data presented is compiled from different sources with varying reaction conditions and should be used as a qualitative guide.
Table 2: Performance in Heck Cross-Coupling
| Ligand Isomer (Substituent) | Catalyst System | Aryl Halide | Olefin | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pyridine | Pd(OAc)₂ | Aryl Halides | Activated Alkenes | High | High | - | [6] |
| 4-Substituted Pyridines | Pd(II) complexes | Aryl Halides | Alkenes | Good to Excellent | - | - | [1][2] |
Note: The data presented is compiled from different sources with varying reaction conditions and should be used as a qualitative guide.
Mandatory Visualization
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway: Catalytic Cycle of Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates and pyridine ligands.[3]
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Pyridine-based ligand (4-8 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, arylboronic acid, and base.
-
Add the palladium catalyst and the pyridine-based ligand.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Heck Cross-Coupling
This protocol is a general guideline and can be adapted for different pyridine isomers.[6]
Materials:
-
Aryl halide (1.0 equiv)
-
Olefin (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Pyridine-based ligand (2-10 mol%)
-
Base (e.g., triethylamine, 1.5 equiv)
-
Anhydrous and degassed solvent (e.g., DMF or NMP)
Procedure:
-
To a dry reaction vessel, add the aryl halide, palladium catalyst, and pyridine-based ligand.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent, followed by the olefin and the base via syringe.
-
Heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction by an appropriate analytical technique.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The choice of pyridine isomer as a ligand in catalysis is a critical parameter that allows for the fine-tuning of a catalyst's properties. While 4-substituted pyridines offer a handle to modulate the electronic environment of the metal center with minimal steric interference, 2-substituted pyridines introduce significant steric bulk that can be exploited to control selectivity. 3-Substituted pyridines provide an intermediate scenario. The optimal choice of isomer is highly dependent on the specific catalytic transformation and the desired outcome. Further systematic comparative studies are needed to fully elucidate the quantitative structure-activity relationships for this versatile class of ligands.
References
A Comparative Guide to the Biological Activities of 2-, 3-, and 4-Pyridinemethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinemethanol isomers, specifically 2-pyridinemethanol, 3-pyridinemethanol, and 4-pyridinemethanol, are heterocyclic organic compounds that serve as important building blocks in medicinal chemistry and drug development. Their structural variations, arising from the different substitution patterns of the hydroxymethyl group on the pyridine ring, lead to distinct physicochemical properties and biological activities. This guide provides a comparative overview of the known biological activities of these three isomers, supported by available experimental data. It also includes detailed experimental protocols for key biological assays and visual representations of relevant signaling pathways to facilitate further research and development.
While direct comparative studies evaluating the biological activities of all three isomers under identical experimental conditions are limited, this guide consolidates available data from various sources to offer a comprehensive overview. It is important to note that the quantitative data presented has been collated from different studies and, therefore, should be interpreted with caution.
Comparative Biological Activities
The biological activities of 2-, 3-, and 4-pyridinemethanol are diverse, ranging from hypoglycemic and vasodilatory effects to antimicrobial and anti-inflammatory properties. Their potential as precursors for enzyme inhibitors has also been a subject of investigation.
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxic and antimicrobial activities of 2-, 3-, and 4-pyridinemethanol and their derivatives. The data has been compiled from various sources and is intended for comparative purposes.
Table 1: Cytotoxicity Data (IC50, µM) of Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 1'H-spiro-indoline-3,4'-pyridine derivative 7 | Caco-2 | 7.83 ± 0.50 | [1] |
| 1'H-spiro-indoline-3,4'-pyridine derivative 8 | HepG-2 | 8.42 ± 0.70 | [1] |
| 1'H-spiro-indoline-3,4'-pyridine derivative 5 | HepG-2 | 10.58 ± 0.8 | [1] |
| 4-aryl-3,5-dicarbonitrile-6-thiopyridine | A-549 | 0.88 | [2] |
| 4-aryl-3,5-dicarbonitrile-6-thiopyridine | MCF-7 | 0.34 | [2] |
| 4-aryl-3,5-dicarbonitrile-6-thiopyridine | SW480 | 0.55 | [2] |
Table 2: Antimicrobial Activity (MIC, µg/mL) of Pyridine Derivatives
| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |
| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii | 0.5 - 64 | [3] |
| 2-(methyldithio)pyridine-3-carbonitrile | Candida species | 0.25 - 2 | [3] |
| Substituted Mannich bases (from isonicotinohydrazide) | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 | [3] |
| Nicotinoyl thioureas | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 | [3] |
| 1,3,4-oxadiazoles–pyridines | E. coli, B. subtilis, M. luteus, K. pneumoniae | 37.5 | [3] |
Note: This table presents MIC values for various pyridine derivatives to highlight the antimicrobial potential of the pyridine scaffold. Data for the parent pyridinemethanol isomers is not consistently available.
Detailed Biological Activities of Isomers
2-Pyridinemethanol
2-Pyridinemethanol has been noted for its potential hypoglycemic activity . The proposed mechanism for related compounds involves the inhibition of gluconeogenesis and stimulation of glycolysis, leading to a decrease in blood glucose levels. This is thought to occur through the inhibition of site I electron transfer in the mitochondrial respiratory chain, resulting in reduced cellular ATP concentrations.
3-Pyridinemethanol
3-Pyridinemethanol is recognized for its vasodilatory and antilipemic effects . As a vasodilator, it is believed to act on the vascular smooth muscle, potentially through the nitric oxide (NO)/cyclic guanosyl monophosphate (cGMP) signaling pathway, a common mechanism for vasodilation. Its role as an antilipemic agent suggests an influence on lipid metabolism. Furthermore, 3-pyridinemethanol serves as a precursor in the synthesis of inhibitors for enzymes like histone deacetylases (HDAC) and checkpoint kinase 1 (Chk1), indicating its potential in the development of anti-cancer therapeutics.
4-Pyridinemethanol
4-Pyridinemethanol is a key intermediate in the synthesis of various pharmaceuticals, particularly those with antimicrobial and anti-inflammatory properties . Its derivatives have shown inhibitory activity against various bacterial strains. The anti-inflammatory effects of pyridine-containing compounds are often associated with the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response. Research also points to its utility in studies related to enzyme inhibition.
Signaling Pathways and Mechanisms of Action
The biological activities of pyridinemethanol isomers and their derivatives are mediated through various signaling pathways. Understanding these pathways is crucial for drug development and for elucidating the mechanism of action.
Experimental workflow for comparing the biological activities of pyridinemethanol isomers.
Enzyme Inhibition: PDE4 and PIM-1 Kinase Signaling
Derivatives of pyridinemethanol have been investigated as inhibitors of phosphodiesterase 4 (PDE4) and proviral integration site for Moloney murine leukemia virus (PIM-1) kinase.
-
PDE4 Inhibition: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in inflammation and other cellular processes.
Simplified signaling pathway of PDE4 inhibition.
-
PIM-1 Kinase Signaling: PIM-1 kinase is a serine/threonine kinase that plays a role in cell survival and proliferation. Its expression is often regulated by the JAK/STAT signaling pathway, which is activated by cytokines. PIM-1 can phosphorylate various downstream targets, including proteins involved in apoptosis and cell cycle progression.
Simplified PIM-1 kinase signaling pathway.
Vasodilation: Nitric Oxide (NO) Signaling
The vasodilatory effect of compounds like 3-pyridinemethanol is often mediated by the endothelial nitric oxide (NO) signaling pathway. Endothelial cells produce NO, which diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates Protein Kinase G (PKG), resulting in smooth muscle relaxation and vasodilation.
Endothelial nitric oxide (NO) signaling pathway in vasodilation.
Experimental Protocols
The following are detailed protocols for key in vitro assays that can be used to evaluate and compare the biological activities of 2-, 3-, and 4-pyridinemethanol.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well microtiter plates
-
Cancer cell line (e.g., HeLa, HepG2)
-
Culture medium (e.g., DMEM with 10% FBS)
-
2-, 3-, and 4-Pyridinemethanol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of the pyridinemethanol isomers in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[4]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
-
In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay determines the inhibitory activity of the compounds against the PDE4 enzyme.
-
Materials:
-
Recombinant human PDE4 enzyme
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Binding agent
-
2-, 3-, and 4-Pyridinemethanol
-
Positive control inhibitor (e.g., Rolipram)
-
384-well plates
-
Microplate reader capable of fluorescence polarization measurements
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyridinemethanol isomers and the positive control in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%).[5]
-
Enzyme and Substrate Preparation: Dilute the PDE4 enzyme and the FAM-cAMP substrate to their working concentrations in the assay buffer.[5]
-
Assay Reaction:
-
Add the compound dilutions or vehicle to the wells of the 384-well plate.
-
Add the diluted PDE4 enzyme to all wells except the negative control.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the FAM-cAMP substrate to all wells.[5]
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the enzyme to hydrolyze the substrate.
-
Detection: Stop the reaction and detect the product by adding the binding agent. Incubate for another 30-60 minutes at room temperature.[5]
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).[5]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Antimicrobial Susceptibility Test (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound that inhibits the visible growth of a microorganism.
-
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
2-, 3-, and 4-Pyridinemethanol
-
Positive control antibiotic (e.g., Gentamicin)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Compound Preparation: Prepare a stock solution of each pyridinemethanol isomer. Perform serial two-fold dilutions of each compound in the wells of a 96-well plate containing the growth medium.[6]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).[7]
-
Inoculation: Inoculate each well (except for the sterility control) with the bacterial suspension. The final volume in each well should be uniform.[6]
-
Controls: Include a positive control (wells with bacteria and no compound) and a negative/sterility control (wells with medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.[7]
-
Conclusion
The isomeric pyridinemethanols exhibit a range of interesting biological activities that warrant further investigation. While 2-pyridinemethanol shows promise as a hypoglycemic agent, 3-pyridinemethanol displays vasodilatory and potential anti-cancer properties, and 4-pyridinemethanol is a valuable precursor for antimicrobial and anti-inflammatory drugs. The lack of direct comparative studies highlights a significant research gap. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research to systematically evaluate and compare the biological activities of these isomers, which could lead to the development of novel therapeutic agents.
References
- 1. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Positional Isomerism in Pyridineethanols: A Comparative Guide to Physicochemical and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
The position of a substituent on an aromatic ring is a critical determinant of a molecule's physicochemical properties and, consequently, its biological activity. In the realm of drug discovery and development, understanding these structure-property relationships is fundamental to designing effective and safe therapeutic agents. This guide provides a comparative analysis of the three isomers of pyridineethanol: 2-(2-hydroxyethyl)pyridine, 3-(2-hydroxyethyl)pyridine, and 4-(2-hydroxyethyl)pyridine. By examining their key physicochemical parameters and biological relevance, we aim to provide a clear framework for researchers working with these versatile heterocyclic compounds.
The pyridine ring, a bioisostere of benzene, is a common scaffold in pharmaceuticals. The nitrogen atom's position relative to the hydroxyethyl side chain significantly influences the molecule's electronic distribution, basicity, polarity, and hydrogen bonding capacity. These molecular-level changes manifest in macroscopic differences in properties such as boiling point, melting point, acidity (pKa), and lipophilicity (logP), which in turn dictate the compound's pharmacokinetics and pharmacodynamics.
Comparative Physicochemical Data
The following table summarizes key quantitative data for the three pyridineethanol isomers, highlighting the impact of the substituent's position.
| Property | 2-Pyridineethanol | 3-Pyridineethanol | 4-Pyridineethanol |
| CAS Number | 103-74-2[1] | 6293-56-7 | 5344-27-4[2] |
| Structure | |||
| Molecular Weight ( g/mol ) | 123.15[1] | 123.15 | 123.15[2] |
| Melting Point (°C) | -7.8[1] | 135[3] | 8 - 10[4] |
| Boiling Point (°C) | 114-116 @ 9 mmHg[5] | 176[3] | 121-122 @ 2 mmHg[6] |
| pKa (conjugate acid) | 5.31[1] | Data not available | Data not available |
| logP (Octanol/Water) | 0.12[1] | Data not available | 0.10 (Estimated)[4] |
Note: Some physical properties, particularly for this compound, are less documented in readily available literature. The provided data is based on available sources and may vary between different suppliers or studies.
Influence of Substituent Position on Properties
The data reveals distinct trends based on the location of the hydroxyethyl group:
-
Melting and Boiling Points: The significant difference in melting and boiling points, especially the high melting point of the 3-isomer, suggests variations in intermolecular forces. The 4-isomer's symmetry may allow for more efficient crystal packing compared to the 2-isomer, resulting in a higher melting point. The boiling points, while reported at different pressures, indicate that the position of the nitrogen atom affects the molecule's polarity and its ability to form hydrogen bonds, thereby influencing its volatility.
-
Basicity (pKa): The pKa of the conjugate acid is a measure of the basicity of the pyridine nitrogen. For 2-pyridineethanol, the pKa is 5.31.[1] The proximity of the electron-withdrawing hydroxyl group in the ortho position (2-position) can influence the electron density on the nitrogen atom. It is expected that the pKa values for the 3- and 4-isomers would differ due to the varying inductive and resonance effects of the hydroxyethyl substituent from the meta and para positions.
-
Lipophilicity (logP): The octanol-water partition coefficient (logP) is a key indicator of a drug's ability to cross biological membranes. The estimated logP values for the 2- and 4-isomers are quite similar, suggesting they have comparable, relatively low lipophilicity.[1][4] This is expected due to the presence of the polar hydroxyl group and the nitrogen atom, making them reasonably water-soluble.
Diagrammatic Representation of Structure-Property Relationships
The following diagram illustrates the logical relationship between the substituent position and the resulting molecular properties.
References
- 1. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-(2-hydroxyethyl) Pyridine Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Page loading... [guidechem.com]
- 6. 4-Pyridineethanol | 5344-27-4 [chemicalbook.com]
The Pivotal Role of 3-Pyridineethanol in the Synthesis of Selective HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Their mechanism of action involves the modulation of chromatin structure and gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. The archetypal pharmacophore of an HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that coordinates with the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface residues of the catalytic tunnel. The cap group plays a crucial role in determining the inhibitor's potency and isoform selectivity.
This guide provides a comparative analysis of 3-pyridineethanol as a key building block for the cap group in selective HDAC inhibitors. We will explore its impact on inhibitory activity and selectivity by comparing it with alternative cap moieties, supported by experimental data and detailed synthetic protocols.
The Significance of the Pyridine Cap
Pyridine-containing moieties are considered privileged structures for the cap group in many HDAC inhibitors. Their ability to form favorable interactions, such as hydrogen bonds and π-π stacking, with amino acid residues at the rim of the HDAC active site contributes significantly to the binding affinity and selectivity of the inhibitor. This compound serves as a versatile and readily available precursor for introducing the pyridin-3-ylmethoxy cap group, a common feature in several potent and selective HDAC inhibitors. A prime example is the well-characterized clinical candidate MS-275 (Entinostat), which utilizes a 3-pyridylmethoxy moiety as its cap group.[1]
Comparative Performance of HDAC Inhibitors
The choice of the cap group profoundly influences the inhibitory profile of an HDAC inhibitor. To illustrate this, the following table summarizes the half-maximal inhibitory concentrations (IC50) of various HDAC inhibitors, highlighting the performance of those with a this compound-derived cap group against those with alternative cap structures.
| Inhibitor/Compound | Cap Group | Linker | Zinc-Binding Group | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) | Reference |
| MS-275 (Entinostat) | Pyridin-3-ylmethoxy | Benzamide | o-aminoanilide | 100 | 200 | 1,600 | >10,000 | >10,000 | [1] |
| Compound with Ligustrazine Cap (7a) | Ligustrazine | Varied | Hydroxamate | 114.3 | 53.7 | - | - | - | [2] |
| Bavarostat (4) | Adamantyl | Peptoid | Phenylhydroxamate | >10,000 | >10,000 | >10,000 | 0.6 | - | [3] |
| Compound with 2-acetylpyrrole cap (20) | N-linked 2-acetylpyrrole | Varied | Hydroxamate | 130 | - | - | 250 | - | [4] |
| Pyridone-based inhibitor | Naphthalen-2-yl)propyl]-2-oxo-1,2-dihydropyridin-3-yl | Acrylamide | Hydroxamate | - | - | - | - | - | [4] |
| Compound a9 | Phenyl | Varied | Ethanolamine | 5,300 | - | - | 8,900 | - | [5] |
| Compound b8 | Phenyl | Varied | 1-amino-2-propanol | 56,500 | - | - | 4,200 | - | [5] |
Note: "-" indicates data not available in the cited sources. The data presented is for comparative purposes and experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synthetic procedures. Below are representative experimental protocols for the synthesis of an HDAC inhibitor featuring a 3-pyridylmethoxy cap group and an alternative cap group.
Synthesis of MS-275 (Entinostat) - A 3-Pyridylmethoxy Capped Inhibitor
This protocol describes a key step in the synthesis of MS-275, highlighting the introduction of the 3-pyridylmethoxy group.
Step 1: Synthesis of 4-((((pyridin-3-yl)methoxy)carbonyl)amino)benzoic acid
-
To a solution of 4-aminobenzoic acid in a suitable solvent (e.g., dioxane/water), add a base such as sodium carbonate.
-
Cool the mixture to 0°C.
-
Slowly add a solution of 3-pyridinylmethyl chloroformate in an appropriate solvent (e.g., dioxane).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 4-((((pyridin-3-yl)methoxy)carbonyl)amino)benzoic acid.
Step 2: Coupling with o-phenylenediamine derivative
-
Activate the carboxylic acid from Step 1 using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent (e.g., DMF).
-
Add a solution of a protected o-phenylenediamine derivative to the activated acid.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the crude product by column chromatography to obtain the protected MS-275.
-
Deprotect the amine to yield the final product, MS-275.
Synthesis of a Ligustrazine-Capped HDAC Inhibitor (Representative Protocol)
This protocol outlines the general synthesis of a hydroxamate-based HDAC inhibitor with a ligustrazine cap, as described by Aboul-Enein et al.[2]
Step 1: Synthesis of the Ligustrazine-Linker Intermediate
-
To a suspension of the appropriate ligustrazine carboxylic acid intermediate and a linker containing a terminal ester group in dry THF, add 1,1'-carbonyldiimidazole (CDI).
-
Stir the mixture for 3 hours at 60°C.
-
Cool the solution to room temperature.
Step 2: Formation of the Hydroxamic Acid
-
To the solution from Step 1, add hydroxylamine hydrochloride.
-
Stir the reaction mixture for 6 hours.
-
Evaporate the THF, and stir the crude product in water for 1 hour.
-
Filter and dry the solid.
-
Purify the residue by column chromatography (dichloromethane:methanol, 9:1) to furnish the target hydroxamate inhibitor.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the research process, the following diagrams, generated using the DOT language, illustrate a simplified HDAC inhibitor signaling pathway and a general experimental workflow for inhibitor synthesis and screening.
Caption: Simplified signaling pathway of HDAC inhibitors.
Caption: General workflow for HDAC inhibitor synthesis and screening.
Conclusion
The evidence strongly supports the validation of this compound as a critical synthon in the development of selective HDAC inhibitors. Its incorporation into the cap group, as exemplified by MS-275, leads to potent and isoform-selective inhibition. The comparative data presented in this guide demonstrates that while other cap groups can also yield highly potent inhibitors, the pyridyl moiety offers a well-established and effective strategy for achieving desirable pharmacological profiles. The choice of the cap group is a key determinant of an inhibitor's selectivity and potency, and therefore, the continued exploration of novel cap structures, alongside established ones derived from this compound, remains a vital area of research in the quest for more effective and safer HDAC-targeted therapies. Researchers and drug development professionals are encouraged to consider the strategic importance of the cap group and to utilize the provided data and protocols as a foundation for the design and synthesis of next-generation HDAC inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group [frontiersin.org]
Comparative analysis of pyridine-based building blocks in medicinal chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a vast array of FDA-approved drugs and its versatile physicochemical properties.[1][2] This guide provides a comparative analysis of pyridine-based building blocks, offering quantitative data, experimental insights, and visual representations of their role in drug design and mechanism of action.
Physicochemical Properties: Pyridine vs. Benzene
The substitution of a carbon-hydrogen group in a benzene ring with a nitrogen atom fundamentally alters the scaffold's properties, making pyridine a "privileged" heterocycle in drug discovery.[1][3] The lone pair of electrons on the nitrogen atom is not part of the aromatic system, which makes the pyridine ring electron-deficient and capable of forming hydrogen bonds.[3] This single atom change imparts significant advantages over a simple phenyl ring, influencing solubility, binding interactions, and metabolic stability.[2][3][4]
Compared to benzene, pyridine is a more reactive and polar moiety, which can enhance binding specificity and strength within a biological target.[3] The nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for drug-receptor binding that benzene cannot offer.[5] This often leads to improved aqueous solubility and a more favorable pharmacokinetic profile.[4][6]
Table 1: Comparative Physicochemical Properties of Pyridine and Benzene Scaffolds
| Property | Pyridine | Benzene | Rationale for Advantage in Drug Design |
| Polarity | Polar | Nonpolar | The nitrogen atom creates a dipole moment, increasing polarity and potential for specific interactions.[4] |
| Aqueous Solubility | Miscible | Sparingly Soluble | Enhanced solubility is beneficial for drug formulation and bioavailability.[3][6] |
| Hydrogen Bonding | H-bond Acceptor | None | The nitrogen's lone pair allows for crucial hydrogen bonding with biological targets, increasing affinity and specificity.[3][5] |
| π-π Interactions | Yes | Yes | The aromatic nature allows for π-π stacking interactions with protein residues, similar to benzene.[4] |
| Metabolic Stability | Generally more stable | Prone to oxidation | The electron-deficient nature of the pyridine ring can make it less susceptible to certain metabolic pathways.[3] |
| Bioisosterism | Often used as a bioisostere for the phenyl group. | - | Allows for fine-tuning of a molecule's potency, selectivity, and physicochemical properties while maintaining its shape.[4] |
Performance in Drug Design: Structure-Activity Relationship (SAR)
Replacing a phenyl ring with a pyridine ring is a common strategy in medicinal chemistry to enhance biological activity. The position of the nitrogen atom (at the 2, 3, or 4-position) provides a tool for chemists to fine-tune the electronic and steric properties of a drug candidate.[5]
A compelling example is seen in the development of Cdc7 kinase inhibitors. Vanotti et al. reported that replacing a phenyl ring with a pyridine ring resulted in a more than 500-fold improvement in biological potency.[3] This dramatic increase in activity underscores the strategic advantage of incorporating the pyridine motif to optimize drug-target interactions.
Table 2: Comparative Performance of Phenyl vs. Pyridine Analogs in Kinase Inhibition
| Compound Scaffold | Target Kinase | Key Structural Moiety | Relative Potency (IC₅₀) | Reference |
| Compound A | Cdc7 Kinase | Phenyl Ring | > 10,000 nM | [3] |
| Compound B | Cdc7 Kinase | Pyridine Ring | 19 nM | [3] |
Note: Data is illustrative of the principle described in the cited literature.
The prevalence of this scaffold is evident in the number of approved drugs. Between 2014 and 2023, 54 new drugs containing a pyridine ring were approved by the US FDA.[3][7][8] A significant portion of these are anticancer agents (33%) and drugs targeting the central nervous system (20%).[3][7][8]
Table 3: Profile of Selected FDA-Approved Pyridine-Containing Drugs
| Drug | Target(s) | Therapeutic Area | Mechanism of Action |
| Imatinib | BCR-ABL, c-KIT, PDGFR | Oncology | A kinase inhibitor where the pyridine ring is crucial for binding to the ATP-binding pocket of the target kinase.[4] |
| Crizotinib | ALK, ROS1, MET | Oncology | An inhibitor of anaplastic lymphoma kinase (ALK), where the pyridine moiety is essential for interaction with the kinase domain.[4] |
| Abiraterone | CYP17A1 | Oncology (Prostate Cancer) | An androgen biosynthesis inhibitor that coordinates to the heme iron in the enzyme's active site via its pyridine nitrogen.[9] |
| Roflumilast | PDE4 | Respiratory (COPD) | A phosphodiesterase-4 inhibitor used to reduce inflammation in lung tissue.[9] |
| Tacrine | AChE, BChE | Neurology (Alzheimer's) | An acetylcholinesterase inhibitor, one of the early pyridine-based drugs for Alzheimer's disease.[10] |
Key Signaling Pathways and Mechanisms
Pyridine-based building blocks are integral to drugs that modulate critical signaling pathways, particularly in oncology. Many function as kinase inhibitors, competing with ATP to block downstream signaling that drives cell proliferation and survival.[4][5]
The Epidermal Growth Factor Receptor (EGFR) pathway is a key driver in many cancers. Pyridine-based tyrosine kinase inhibitors (TKIs) are designed to block this pathway, preventing uncontrolled cell growth.
Caption: EGFR signaling cascade and its inhibition by a pyridine-based drug.
Experimental Protocols and Workflows
Evaluating the efficacy of novel pyridine-based compounds requires robust and standardized experimental protocols. Below are methodologies for two key types of assays frequently used in drug discovery.
This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC₅₀) of a pyridine-based compound against a specific protein kinase.
Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of a target kinase.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (pyridine derivative) dissolved in DMSO
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
Plate reader compatible with the detection method (luminescence or fluorescence)
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO, then further dilute into the kinase assay buffer to achieve final desired concentrations.
-
Reaction Setup: To the wells of a 384-well plate, add the test compound dilutions, the target kinase, and the specific substrate.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP. The final volume is typically 10-20 µL.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent. This reagent typically quantifies the amount of ADP produced (a product of kinase activity) or the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Caption: A typical experimental workflow for an in vitro kinase inhibition assay.
This protocol determines the lowest concentration of a pyridine-based antimicrobial agent that prevents visible growth of a microorganism.[11][12]
Objective: To determine the in vitro potency of a novel pyridine derivative against bacterial or fungal strains.
Materials:
-
Test compound (pyridine derivative)
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate sterile growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile 96-well microplates
-
Positive control antibiotic (e.g., Ampicillin)
-
Negative control (medium only)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism from a fresh culture to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the growth medium directly in the wells of a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the test compound.
-
Controls: Include a positive control (microbes with no drug) and a negative control (medium with no microbes).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[11]
Table 4: Example Antimicrobial Activity Data for Pyridine Derivatives
| Compound | Bacillus cereus MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |
| Ampicillin (Control) | 25 | N/A | [11] |
| Miconazole (Control) | N/A | 25 | [11] |
| Pyridine Derivative 5a | 50 | >100 | [11] |
| Pyridine Derivative 3b | >100 | 25 | [11] |
| Pyridine Derivative 7a | 50 | >100 | [11] |
Note: Data is representational from the cited study to illustrate the type of results obtained.
Conclusion: The Enduring Value of Pyridine
The pyridine ring is a uniquely versatile and powerful building block in medicinal chemistry. Its distinct electronic properties, ability to engage in hydrogen bonding, and capacity to improve the physicochemical profile of a molecule make it a superior alternative to carbocyclic rings like benzene in many applications.[3] By enabling stronger target engagement and better pharmacokinetic properties, the pyridine scaffold continues to be a highly successful and frequently utilized motif in the design of novel therapeutics across a wide spectrum of diseases.[1][13] The strategic incorporation of this "privileged" scaffold will undoubtedly continue to fuel innovation in drug discovery for years to come.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Pyridineethanol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols for chemical reagents is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 3-Pyridineethanol, a compound that requires careful handling due to its hazardous properties.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound is classified as hazardous, and direct contact can pose health risks.[1][2] Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use chemically resistant gloves, such as butyl rubber or Viton®.
-
Protective Clothing: A standard laboratory coat, closed-toe shoes, and long pants are required to minimize skin exposure.
In Case of Spills:
In the event of a spill, immediately evacuate non-essential personnel from the area. For small spills, absorb the liquid with an inert, non-combustible material like vermiculite or sand.[1][3] Collect the absorbent material and the spilled substance into a designated, sealed container for hazardous waste. Do not allow the chemical to enter drains or waterways. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Hazard Profile of this compound
The following table summarizes the key hazards associated with this compound. This information is critical for risk assessment and informs the disposal procedure.
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[2] | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[1] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[2] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| Flammability | Combustible Liquid | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3] |
Operational Plan for Disposal
The proper disposal of this compound waste must comply with all local, state, and federal regulations. In the United States, this falls under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Classification
All waste containing this compound must be classified as hazardous waste. This includes the pure substance, solutions containing it, and any contaminated materials such as pipette tips, gloves, or absorbent pads.
-
EPA Hazardous Waste Codes: As a derivative of pyridine, waste this compound falls under the following classifications:
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Do not mix this compound waste with incompatible materials. Incompatible materials include strong oxidizing agents, strong acids, and acid chlorides.[1]
-
Collect this compound waste in a dedicated container separate from other waste streams, particularly acidic or reactive wastes.
Step 3: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Glass or polyethylene containers are generally suitable. The container must be in good condition, with no cracks or residue on the outside.
-
Labeling: The moment waste is first added to the container, it must be labeled. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).
-
A clear indication of the associated hazards (e.g., Toxic, Flammable).
-
The date when waste was first added to the container (the "accumulation start date").
-
For mixtures, list all chemical constituents and their approximate percentages.
-
Step 4: Waste Storage (Satellite Accumulation)
Waste should be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
Location: The SAA should be a secure, well-ventilated area away from general laboratory traffic.
-
Secondary Containment: Liquid hazardous waste containers must be kept in a secondary containment bin or tray that is chemically compatible and large enough to hold the entire contents of the container in case of a leak.
-
Container Status: Keep the waste container securely closed at all times, except when adding waste.
Step 5: Arranging for Disposal
Once the waste container is full or has been in storage for the maximum allowed time (which depends on your facility's generator status, but typically should not exceed one year in an SAA), arrange for its removal.
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health and Safety department or a licensed hazardous waste disposal contractor.
-
Do not transport the hazardous waste yourself. Only trained personnel should handle the transport and final disposal, which is typically done via high-temperature incineration at a permitted facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. wku.edu [wku.edu]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. epa.gov [epa.gov]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. pwaste.com [pwaste.com]
- 8. my.alfred.edu [my.alfred.edu]
Essential Safety and Logistics for Handling 3-Pyridineethanol
For laboratory researchers, scientists, and drug development professionals, the safe handling and disposal of chemical intermediates like 3-Pyridineethanol are paramount to ensuring a secure and compliant research environment. This document provides a comprehensive, step-by-step guide to the safe operational and disposal procedures for this compound, a key building block in pharmaceutical and agrochemical synthesis.
Personal Protective Equipment (PPE)
The initial and most critical line of defense against chemical exposure is the correct use of Personal Protective Equipment (PPE). When handling this compound, the following PPE is mandatory to prevent skin and eye contact, as well as respiratory exposure.[1][2]
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles with side-shields or Face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[2][3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat | Dispose of contaminated gloves after use. Wash hands thoroughly after handling.[1][2] |
| Respiratory | Type ABEK (EN14387) respirator filter | Required when working in poorly ventilated areas or when exposure limits may be exceeded.[2] |
Quantitative Data Summary
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol |
| Appearance | Clear, light yellow to yellow liquid[4] |
| Boiling Point | 259 °C / 498.2 °F @ 760 mmHg[5] |
| Melting Point | -7 °C / 19.4 °F[5] |
| Flash Point | 149 °C / 300.2 °F[5] |
| Density | 1.124 g/mL at 25 °C |
| Solubility | Soluble in water.[6] |
Operational Plan for Safe Handling
A systematic approach is essential to minimize risks during the handling of this compound.
Preparation and Engineering Controls
-
Ventilation: Always work in a well-ventilated area. The use of a certified laboratory chemical fume hood is strongly recommended.[1][2]
-
Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible and in good working order.[3]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[5][7]
Chemical Handling Procedure
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[7] Do not breathe in vapors or mists.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[5] Do not eat, drink, or smoke in the work area.[5]
-
Transfer: When transferring this compound, use appropriate and sealed containers.
Storage
-
Container: Store in a tightly closed container.[5]
-
Conditions: Keep in a cool, dry, and well-ventilated place away from direct sunlight.[1][5]
-
Incompatibilities: Store separately from strong oxidizing agents and acids.[6]
Disposal Plan
Proper disposal of this compound is critical to protect the environment and comply with regulations.
Waste Collection
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
-
Unused Chemical: Unused or waste this compound should be collected in a separate, compatible, and labeled container. Do not mix with other waste streams.[8]
Disposal Procedure
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[8]
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[5][7] Do not pour down the drain.[1]
-
Regulatory Compliance: Ensure that all disposal activities are in strict accordance with all applicable local, state, and federal environmental regulations.[9]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. guidechem.com [guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
